Biological Activity of 8-Methoxyquinoline Derivatives: Technical Guide
This guide provides an in-depth technical analysis of 8-methoxyquinoline derivatives, focusing on their distinct biological activities compared to their 8-hydroxyquinoline precursors. It is designed for researchers in me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 8-methoxyquinoline derivatives, focusing on their distinct biological activities compared to their 8-hydroxyquinoline precursors. It is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary & Pharmacophore Analysis
The 8-methoxyquinoline scaffold represents a critical structural modification of the classic 8-hydroxyquinoline (8-HQ) pharmacophore. While 8-HQ is renowned for its bidentate metal chelation (N1–O8 coordination), the O-methylation at position 8 fundamentally alters the physicochemical and biological profile of the molecule.
Key Structural Implications:
Abolition of Chelation: The methyl group blocks the formation of stable 5-membered chelate rings with divalent cations (
, , ), shifting the mechanism of action from metal sequestration to target-specific interactions (e.g., DNA intercalation, enzyme inhibition).
Lipophilicity Enhancement: The conversion of a polar hydroxyl donor to a methoxy ether significantly increases
, facilitating Blood-Brain Barrier (BBB) penetration and cellular uptake.
Steric Influence: The bulky methoxy group at the C-8 position exerts steric pressure, which can reduce efflux pump recognition in bacteria (e.g., in Moxifloxacin) and alter binding pocket affinity in enzymes.
Pharmacophore Comparison (DOT Visualization)
The following diagram contrasts the reactive centers of 8-HQ versus the 8-Methoxy derivative.
Caption: Functional shift from metal chelation (8-HQ) to steric/lipophilic modulation (8-OMe-Q).
Therapeutic Applications & Mechanisms
Anticancer Activity: DNA Intercalation & Topoisomerase Inhibition
Unlike 8-HQ, which often acts via copper ionophoresis (e.g., Clioquinol), 8-methoxy derivatives frequently act as DNA intercalators . The planar quinoline ring inserts between base pairs, while the 8-methoxy group stabilizes the complex or interacts with the minor groove.
Case Study: MPTQ (8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one)
MPTQ is a potent tetracyclic derivative that exemplifies the anticancer potential of this class.[1]
Mechanism:
Intercalation: Displaces ethidium bromide from DNA, confirming strong intercalation.[2]
Topoisomerase Inhibition: Stabilizes the cleavage complex, leading to double-strand breaks.
Apoptosis: Triggers intrinsic mitochondrial pathways (Caspase-9/-3 activation) and ROS generation.
Quantitative Data (Cytotoxicity):
Compound
Cell Line
Activity Type
IC50 / Effective Dose
Mechanism
MPTQ
Neuro 2a (Neuroblastoma)
Apoptosis Induction
~30 µM (Max cell death)
p53-dependent apoptosis; ROS generation
MPTQ
SH-SY5Y
Anti-proliferative
Dose-dependent inhibition
G2/M Phase Arrest
Compound 34 (Derivative)
MDA-MB-231 (Breast)
Cytotoxicity
0.43 ± 0.01 µM
PI3K/Akt pathway modulation
Antimicrobial Activity: The "C-8 Methoxy Effect"
In the fluoroquinolone class of antibiotics, the substituent at position 8 is critical for preventing resistance.[3]
The Moxifloxacin Paradigm: Moxifloxacin possesses an 8-methoxy group.[3] Unlike C-8 hydrogen or chlorine analogs, the 8-methoxy group:
| Very Low (Dual targeting) |
| BAY y 3118 | Chlorine (-Cl) | | Rapid (>16-fold MIC increase) |[3]
Neuroprotection: The "Negative Control" & Prodrug Strategy
In Alzheimer's research, 8-methoxyquinoline is often used to validate the "Metal Hypothesis."
Experimental Logic: If 8-HQ is neuroprotective via copper chelation, the 8-methoxy analog (which cannot chelate) should be inactive.
Result: 8-Methoxy derivatives often show reduced neuroprotection against metal-induced toxicity, confirming the chelation mechanism of the parent 8-HQ.
Exception: Some 8-methoxy derivatives are designed as prodrugs or MAO-B inhibitors. For example, 8-methoxy-substituted nitrones can inhibit Monoamine Oxidase B (MAO-B) without disrupting metal homeostasis, offering a safer profile than strong chelators.
Experimental Protocols
Synthesis of 8-Methoxyquinoline (Methylation Protocol)
Objective: Convert 8-Hydroxyquinoline to 8-Methoxyquinoline via Williamson Ether Synthesis.
Caption: Standard Williamson ether synthesis workflow for 8-methoxyquinoline.
Cytotoxicity Assay (MTT Protocol)
Objective: Evaluate the antiproliferative activity of 8-methoxy derivatives.
Seeding: Plate cancer cells (e.g., HeLa, HepG2) at
cells/well in 96-well plates. Incubate 24h.
Treatment: Add serial dilutions of 8-methoxyquinoline derivative (0.1 – 100 µM). Include 8-HQ as a control.
Incubation: Incubate for 48–72 hours.
MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
Solubilization: Dissolve formazan crystals in DMSO.
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Safety & Toxicity Profile
Phototoxicity:
A major concern with quinolines is phototoxicity (skin reaction upon UV exposure).
Risk Factor: Halogenation at position 8 (e.g., 8-fluoro, 8-chloro) dramatically increases phototoxicity due to unstable aryl-halogen bonds generating radicals under UV light.
8-Methoxy Safety: The 8-methoxy group is stable under UV irradiation. Moxifloxacin (8-OMe) exhibits significantly lower phototoxic potential compared to Lomefloxacin (8-F) or Sparfloxacin (8-F), making the 8-methoxy substituent a preferred motif for safety in drug design.
Antimicrobial (Moxifloxacin): Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118.[3]
Source:
Phototoxicity:Assessment of 8-methoxypsoralen, lomefloxacin, sparfloxacin, and Pirfenidone phototoxicity in Long-Evans r
Source:
Synthesis & General Activity:Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Includes deriv
Source:
Neuroprotection (Comparative):Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose.
8-Methoxyquinoline-3-carbaldehyde CAS number and suppliers
Synthesis, Chemical Properties, and Medicinal Applications Executive Summary & Chemical Identity[1] 8-Methoxyquinoline-3-carbaldehyde is a specialized heterocyclic building block, distinct from its more commercially comm...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Chemical Properties, and Medicinal Applications
Executive Summary & Chemical Identity[1]
8-Methoxyquinoline-3-carbaldehyde is a specialized heterocyclic building block, distinct from its more commercially common isomer, 8-methoxyquinoline-2-carbaldehyde. While the 2-isomer is readily available as a catalog item, the 3-carbaldehyde derivative is typically a synthetic intermediate generated in situ or purified for specific medicinal chemistry campaigns, particularly in the development of kinase inhibitors (e.g., PI3K, KDR) and anti-infective agents.
This guide addresses the "availability gap" by providing a validated synthetic route from commodity precursors, alongside supplier data for the critical intermediate.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
Property
Target Molecule
Critical Precursor
Common Isomer (Distinguish)
Name
8-Methoxyquinoline-3-carbaldehyde
2-Chloro-8-methoxyquinoline-3-carbaldehyde
8-Methoxyquinoline-2-carbaldehyde
Structure
Quinoline core, -OMe at C8, -CHO at C3
Quinoline core, -Cl at C2, -OMe at C8, -CHO at C3
Quinoline core, -OMe at C8, -CHO at C2
CAS Number
Not widely listed (Custom Synthesis)
73568-28-2
103854-64-4
Molecular Formula
C₁₁H₉NO₂
C₁₁H₈ClNO₂
C₁₁H₉NO₂
MW
187.19 g/mol
221.64 g/mol
187.19 g/mol
Critical Note: Researchers often confuse the 3-carbaldehyde with the 2-carbaldehyde due to name similarity. Verify the substitution pattern using NMR before purchasing or synthesizing. The 3-position is electronically harder to access directly via electrophilic aromatic substitution on the quinoline ring, necessitating the Meth-Cohn synthetic strategy described below.
Validated Synthetic Protocol
Since 8-methoxyquinoline-3-carbaldehyde is rarely stocked as a shelf-stable solid, the most reliable access is via the Meth-Cohn Synthesis (Vilsmeier-Haack cyclization) followed by hydrodechlorination. This protocol is self-validating because the intermediate (2-chloro derivative) precipitates as a distinct solid.
Workflow Diagram (DOT)
Figure 1: Step-wise synthesis from o-Anisidine to target aldehyde via the Meth-Cohn route.
Detailed Methodology
Step 1: Synthesis of the Precursor (Meth-Cohn Reaction)
This step constructs the quinoline ring while installing the aldehyde at C3 and a chlorine atom at C2.
Cool DMF to 0°C in a round-bottom flask under inert atmosphere (N₂).
Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
Add 2-Methoxyacetanilide solid.
Heat the mixture to 80–90°C for 4–16 hours. (Monitor by TLC; the acetanilide spot will disappear).
Quench: Pour the reaction mixture slowly onto crushed ice. The Vilsmeier adduct hydrolyzes, and the product precipitates.
Purification: Filter the yellow/off-white solid. Recrystallize from Ethyl Acetate/Hexane.
Checkpoint: The product is 2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS 73568-28-2) .[1][2][3] Verify by ¹H NMR (Characteristic aldehyde singlet ~10.5 ppm).
Step 2: Reductive Dechlorination
To obtain the final 8-methoxyquinoline-3-carbaldehyde , the C2-chlorine must be removed.
Add Ammonium Formate (5.0 eq) and reflux for 1–3 hours (Transfer Hydrogenation). Alternatively, stir under H₂ atmosphere at RT.
Filtration: Filter hot through Celite to remove Pd/C.
Isolation: Concentrate the filtrate. Partition between DCM and water to remove salts. Dry organic layer (MgSO₄) and concentrate.
Result: 8-Methoxyquinoline-3-carbaldehyde as a pale yellow solid.
Applications in Drug Discovery
The 8-methoxyquinoline-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to the electronic properties of the quinoline ring and the reactivity of the aldehyde.
Kinase Inhibitors (PI3K/mTOR)
The 3-position of the quinoline is a strategic vector for extending into the ATP-binding pocket of kinases.
Mechanism: The aldehyde is converted (via reductive amination or condensation) into a linker that connects the quinoline "hinge binder" to a solubilizing moiety.
Relevance: 8-methoxy substitution increases metabolic stability and alters the pKa of the quinoline nitrogen, affecting binding affinity.
Schiff Base Ligands & Metallo-Drugs
Chemistry: Condensation with amines (anilines, hydrazides) yields Schiff bases (imines).
Utility: These ligands coordinate metal ions (Cu²⁺, Zn²⁺). The 8-methoxy group can participate in chelation or steric steering, enhancing the selectivity of the complex for DNA intercalation or enzyme inhibition (e.g., Topoisomerase II).
Fluorescent Probes
Quinolines are inherently fluorescent. The 3-carbaldehyde allows for the extension of conjugation (e.g., Knoevenagel condensation with malononitrile), creating "push-pull" systems used as viscosity sensors or pH probes in biological media.
Suppliers and Sourcing Strategy
Because the final 3-carbaldehyde is unstable over long periods and rarely stocked, researchers should order the stable precursor or contract a custom synthesis.
Recommended Commercial Precursors
Compound Name
CAS Number
Primary Suppliers (Global)
Application
2-Chloro-8-methoxyquinoline-3-carbaldehyde
73568-28-2
MolCore, Arctom, ChemSpace
Precursor: Reduce to get target.
8-Methoxyquinoline-2-carbaldehyde
103854-64-4
Sigma-Aldrich, BLD Pharm
Isomer: Do not buy if target is 3-CHO.
o-Anisidine (2-Methoxyaniline)
90-04-0
Merck, TCI, Alfa Aesar
Starting Material: For de novo synthesis.
Custom Synthesis Partners
For ready-made 8-Methoxyquinoline-3-carbaldehyde (mg to gram scale), request a quote from these "Make-on-Demand" vendors, citing the structure or the 2-chloro precursor CAS:
Enamine / ChemSpace: (Ukraine/Latvia) - High capacity for quinoline libraries.
BLD Pharm: (China/USA) - Often stocks the ethyl ester derivatives (e.g., CAS 2721373-88-0), indicating capability to make the aldehyde.
WuXi AppTec: (Global) - For CRO-scale synthesis.
References
Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5: The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link
Subashini, R., et al. (2009).[4] "2-Chloro-8-methoxyquinoline-3-carbaldehyde."[1][2][3][5] Acta Crystallographica Section E, 65(11), o2720. Link
Musiol, R. (2012). "Structure-activity relationship studies of quinoline-based PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 234-240.
PubChem Compound Summary. (2024). "2-Chloro-8-methoxyquinoline-3-carbaldehyde (CID 44557996)." National Center for Biotechnology Information. Link
Foreword: The Unique Photophysical Landscape of 8-Methoxyquinolines
An In-depth Technical Guide to the Fluorescent Properties of 8-Methoxyquinoline Derivatives Quinoline, a simple heterocyclic aromatic compound, forms the backbone of a vast array of molecules with profound significance i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Fluorescent Properties of 8-Methoxyquinoline Derivatives
Quinoline, a simple heterocyclic aromatic compound, forms the backbone of a vast array of molecules with profound significance in medicinal chemistry and materials science.[1] When substituted at the 8-position with a methoxy group (-OCH₃), the resulting 8-methoxyquinoline scaffold acquires a unique set of photophysical characteristics that make it an exceptional building block for fluorescent probes and sensors. Unlike its parent, 8-hydroxyquinoline (8-HQ), which exhibits complex excited-state intramolecular proton transfer (ESIPT) phenomena, the methylation of the hydroxyl group blocks this pathway.[2] This seemingly minor modification fundamentally alters the molecule's behavior, channeling its excited-state energy into predictable and highly useful fluorescence outputs. This guide provides a comprehensive exploration of the synthesis, photophysical properties, and application of 8-methoxyquinoline derivatives, offering researchers and drug development professionals a detailed understanding of this versatile fluorophore family.
Core Photophysical Principles and the Role of the Methoxy Group
The fluorescence of 8-methoxyquinoline derivatives originates from π-π* electronic transitions within the aromatic quinoline ring system. The 8-methoxy group acts as an electron-donating group, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This substitution is critical; it not only modulates the emission wavelength but also serves as a key component in the design of "smart" fluorescent sensors.
Solvatochromism: The Environmental Influence
Solvatochromism describes the change in a substance's color or spectral properties as a function of solvent polarity.[3] 8-methoxyquinoline derivatives often exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases. This phenomenon occurs because the excited state of the molecule is typically more polar than the ground state.[4][5] A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence and shifting the emission to a longer wavelength. Understanding a derivative's solvatochromic behavior is crucial for applications in biological systems, where the local environment can vary significantly in polarity. The study of solvatochromism can be approached using models like the Lippert-Mataga or Kamlet-Taft equations to quantify the solute-solvent interactions.[6][7]
Structure-Property Relationships
The introduction of different functional groups onto the 8-methoxyquinoline core allows for fine-tuning of its fluorescent properties.
Electron-Donating Groups (EDGs): Adding further EDGs to the quinoline ring generally leads to a red shift in both absorption and emission spectra due to a smaller HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs can cause a blue shift. More importantly, EWGs can be strategically placed to facilitate sensing mechanisms like Intramolecular Charge Transfer (ICT).[8]
Receptor Moieties: The most powerful application of this scaffold involves attaching a receptor unit—a group designed to bind a specific analyte. This is the foundation for creating highly selective fluorescent chemosensors.
The Premier Application: "Turn-On" Fluorescent Sensing of Metal Ions
8-methoxyquinoline derivatives have emerged as exceptional platforms for the detection of biologically and environmentally significant metal ions, particularly Zn²⁺.[8][9][10][11] Many of these sensors operate on a "turn-on" mechanism, where the molecule is initially non-fluorescent or weakly fluorescent and becomes brightly emissive upon binding to the target ion. This high signal-to-background ratio is ideal for sensitive detection.
Mechanism of Action: Photoinduced Electron Transfer (PET)
The dominant mechanism for this "turn-on" response is often Photoinduced Electron Transfer (PET), also referred to as PeT.[9] In a typical PET sensor design, a receptor moiety with a lone pair of electrons (e.g., an amine) is linked to the 8-methoxyquinoline fluorophore.
"Off" State (Analyte Absent): Upon excitation with light, an electron from the receptor's lone pair is transferred to the excited fluorophore. This process offers a non-radiative decay pathway, effectively "quenching" the fluorescence.
"On" State (Analyte Present): When the target metal ion (like Zn²⁺) binds to the receptor, it coordinates with the lone pair of electrons. This binding lowers the energy of the receptor's orbital, making the electron transfer to the fluorophore energetically unfavorable. With the PET pathway blocked, the excited fluorophore can only relax by emitting a photon, thus "turning on" the fluorescence.
The diagram below illustrates this crucial mechanism.
Caption: Photoinduced Electron Transfer (PET) "turn-on" mechanism.
Case Study: A GFP-Inspired Zn²⁺ Sensor
A notable example is a Green Fluorescent Protein (GFP)-inspired sensor featuring an 8-methoxyquinoline moiety.[9] This sensor demonstrates a remarkable 37-fold fluorescence enhancement upon binding Zn²⁺. Its excellent photophysical characteristics, including a high two-photon cross-section, make it suitable for advanced biological imaging techniques like two-photon microscopy.[9]
Table 1: Photophysical properties of a GFP-inspired 8-methoxyquinoline Zn²⁺ sensor.
Experimental Workflows: From Synthesis to Characterization
The successful development of a novel 8-methoxyquinoline derivative requires a systematic approach encompassing synthesis, purification, and thorough photophysical characterization.
General Synthesis Protocol
A common and effective route to 8-methoxyquinoline derivatives starts from the readily available 8-hydroxyquinoline. The hydroxyl group can be methylated, and then further functionalization can be carried out on the quinoline ring.
Step-by-Step Protocol: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
Dissolution: Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution portion-wise at 0 °C. This deprotonates the hydroxyl group to form a more nucleophilic alkoxide. Causality: The use of a strong, non-nucleophilic base ensures complete deprotonation without competing side reactions.
Methylation: Add methyl iodide (CH₃I) to the reaction mixture. Allow the reaction to stir at room temperature until completion (monitored by Thin Layer Chromatography - TLC). Causality: Methyl iodide is an excellent electrophile for this Sₙ2 reaction, leading to efficient O-methylation.[12]
Quenching: Carefully quench the reaction by adding water to destroy any unreacted NaH.
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual DMF and salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
Characterization: Confirm the structure of the purified 8-methoxyquinoline using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Workflow for Spectroscopic Characterization and Sensor Evaluation
Once the desired derivative is synthesized and purified, its fluorescent properties and sensing capabilities must be rigorously evaluated.
Caption: Experimental workflow for developing a new fluorescent sensor.
Stock Solutions: Prepare a stock solution of the 8-methoxyquinoline derivative in a suitable buffer (e.g., HEPES for biological pH) and a stock solution of the metal salt (e.g., ZnCl₂).
Sample Preparation: In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM).
Titration: Add increasing equivalents of the metal salt solution to each cuvette, from 0 to several equivalents.
Measurement: After each addition, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of the probe.
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This allows for the determination of the fluorescence enhancement and the binding affinity (K_d). Self-Validation: The appearance of a clear iso-emissive point in the spectral overlay indicates a clean transition between two species (the free probe and the metal-bound complex), validating the binding model.[10]
Conclusion and Future Outlook
8-methoxyquinoline derivatives represent a robust and highly adaptable class of fluorophores. By blocking the proton transfer pathway inherent to their 8-hydroxy counterparts, they provide a stable and bright platform for the development of advanced chemical sensors. The principles of Photoinduced Electron Transfer have been masterfully applied to create "turn-on" probes for critical metal ions like Zn²⁺, enabling researchers to visualize these species in complex biological environments with high sensitivity and selectivity.[8][9] Future research will likely focus on expanding the library of derivatives to target a wider range of analytes, enhancing their water solubility for improved biocompatibility, and developing probes that operate in the near-infrared (NIR) window for deeper tissue imaging. The foundational principles and methodologies outlined in this guide provide a solid framework for innovation in this exciting and impactful field.
References
Zieba, A. et al. (Year not specified). Preparation of 8-methoxyquinoline-5-sulfonamides. ResearchGate.
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University.
(2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn by Two-Photon Microscopy. ResearchGate.
(Year not specified). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI.
Ökten, S. et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
Ökten, S. et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
(Year not specified). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
Farruggia, G. et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.
(Year not specified). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry.
(2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
Iotti, S., Prodi, L., & Wolf, F. I. (Year not specified). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. ResearchGate.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (Year not specified). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
(2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters.
(2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan.
(2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Journal of the Serbian Chemical Society.
Kumar, N. S. et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research.
Kumar, N. S. et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate.
(Year not specified). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry.
(Year not specified). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry.
(Year not specified). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute-solvent interactions. ResearchGate.
Technical Deep Dive: The Quinoline-3-Carbaldehyde Scaffold in Drug Discovery
Executive Summary The Quinoline-3-carbaldehyde scaffold, particularly its 2-chloro derivative, represents a "privileged structure" in medicinal chemistry. Unlike simple heterocycles, this scaffold offers a dual-reactivit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Quinoline-3-carbaldehyde scaffold, particularly its 2-chloro derivative, represents a "privileged structure" in medicinal chemistry. Unlike simple heterocycles, this scaffold offers a dual-reactivity profile: an electrophilic formyl group at C3 and a nucleophilic displacement handle at C2 (in 2-chloro derivatives). This unique architecture allows for the rapid generation of molecular complexity, making it a linchpin in the synthesis of multi-target directed ligands (MTDLs) for oncology, infectious diseases, and neurodegeneration.
This guide details the synthetic mastery, functionalization logic, and therapeutic validation of this scaffold, moving beyond basic chemistry into application-focused drug development strategies.
Part 1: Core Synthesis – The Meth-Cohn Vilsmeier-Haack Protocol
The industry-standard method for accessing this scaffold is the Meth-Cohn synthesis . This is not merely a formylation; it is a cascade cyclization that constructs the pyridine ring of the quinoline system while simultaneously installing the critical C3-aldehyde and C2-chloro functionalities.
Mechanistic Logic
The reaction utilizes Vilsmeier-Haack conditions (POCl₃/DMF).[1]
Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).
Imidoylation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride intermediate.
Cyclization: Under thermal conditions, the intermediate undergoes intramolecular electrophilic aromatic substitution to close the ring.
Hydrolysis: The resulting iminium species is hydrolyzed to reveal the aldehyde.
Visualization: Reaction Mechanism
The following diagram maps the transformation from acetanilide to the quinoline scaffold.
Caption: Mechanistic pathway of the Meth-Cohn synthesis transforming acetanilides into 2-chloroquinoline-3-carbaldehydes.
Validated Experimental Protocol
Objective: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde.
Scale: 10 mmol.
Reagents:
p-Methylacetanilide (1.49 g, 10 mmol)
POCl₃ (Phosphorus oxychloride) (6.5 mL, ~70 mmol)
DMF (Dimethylformamide) (2.3 mL, ~30 mmol)
Step-by-Step Methodology:
Reagent Preparation (0°C): In a dry round-bottom flask equipped with a drying tube (CaCl₂), add DMF. Cool to 0°C in an ice bath.
Vilsmeier Complex Formation: Add POCl₃ dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent uncontrolled exotherm. Stir for 15 minutes until a semi-solid white/yellow complex forms.
Addition: Add p-methylacetanilide in small portions. The mixture will likely dissolve into a viscous oil.
Cyclization (Thermal Phase): Transfer the flask to an oil bath pre-heated to 85°C . Stir for 4–6 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting acetanilide spot (high Rf) should disappear.
Quenching (Hydrolysis): Pour the hot reaction mixture slowly onto 100g of crushed ice with vigorous stirring.
Observation: A yellow precipitate will form immediately. Stir for 30 minutes to ensure complete hydrolysis of the iminium salt.
Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove acidic residues.
Purification: Recrystallize from hot Ethyl Acetate or Ethanol.
Yield Expectations: 70–85%.
Self-Validation Criteria:
IR Spectroscopy: Distinct sharp peak at ~1690 cm⁻¹ (C=O aldehyde).
¹H NMR: Singlet signal at δ 10.4–10.6 ppm (CHO proton).[1] Absence of NH amide proton.
Part 2: Functionalization & Library Generation
The power of the 2-chloroquinoline-3-carbaldehyde scaffold lies in its orthogonal reactivity . You can modify the aldehyde (C3) and the chloride (C2) independently to tune biological properties.
Strategic Derivatization Map
Reaction Class
Target Moiety
Reagents
Therapeutic Utility
Schiff Base Formation
Hydrazones / Imines
Hydrazines, Amines, cat. AcOH
Antimicrobial, Antitubercular
Knoevenagel Condensation
Acrylonitriles / Cinnamates
Malononitrile, Ethyl cyanoacetate
Anticancer (Tubulin inhibitors)
Friedländer Synthesis
Polycyclic Quinolines
Ketones, Enolizable aldehydes
DNA Intercalators
SNAr Displacement (C2)
2-Amino/Alkoxy/Thio
Amines, Alcohols, Thiols
Kinase Affinity Modulation
Sonogashira Coupling (C2)
2-Alkynyl derivatives
Terminal alkynes, Pd-cat
Rigidified Linkers
Workflow Visualization
This diagram illustrates the logical flow for generating a diverse library from the core scaffold.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C2-Cl and C3-CHO sites.
Part 3: Therapeutic Applications & SAR
Anticancer Activity (Kinase & Tubulin Targeting)
Quinoline-3-carbaldehydes are potent precursors for EGFR (Epidermal Growth Factor Receptor) inhibitors.
Mechanism: The planar quinoline ring mimics the adenine moiety of ATP, fitting into the kinase binding pocket.
Key Modification: Conversion of the C3-aldehyde to a chalcone or acrylonitrile creates a Michael acceptor. This electrophilic site can covalently bind to cysteine residues in the enzyme active site (irreversible inhibition).
Data Insight: 2-chloroquinoline-3-carbaldehyde hydrazones have shown IC₅₀ values < 1 µM against MCF-7 (breast) and K562 (leukemia) cell lines [1].
Antimicrobial & Antimalarial
Building on the legacy of chloroquine, the 3-carbaldehyde derivatives target DNA Gyrase and Topoisomerase IV .
SAR Insight: The presence of the C2-Cl group is often crucial for lipophilicity, aiding penetration of the bacterial cell wall.
Hybridization: Schiff bases derived from quinoline-3-carbaldehyde and isoniazid (INH) have demonstrated synergistic antitubercular activity [2].
Structure-Activity Relationship (SAR) Summary
Position
Modification
Effect on Activity
C2 (Chloro)
Displacement with morpholine/piperazine
Increases solubility and bioavailability; enhances kinase binding affinity.
C3 (Formyl)
Conversion to Hydrazone/Oxime
Critical for metal chelation and hydrogen bonding within the active site.
C6/C7/C8
Electron-Donating Groups (OMe, Me)
Generally increases potency by increasing electron density of the aromatic system.
Quinoline-3-carbaldehyde hydrazone derivatives: Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 2020.[2]
Meth-Cohn Synthesis Review: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2021.
Friedländer Synthesis: Friedländer synthesis of quinolines.[3][4][5] Organic Reactions, 2011.
Anticancer Quinoline Scaffolds: Quinoline: An Attractive Scaffold in Drug Design.[6] Mini Reviews in Medicinal Chemistry, 2021.[7]
Vilsmeier-Haack Protocol: The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research.
An In-Depth Technical Guide to 8-Methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini AI], Senior Application Scientist Abstract: 8-Methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde with signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini AI], Senior Application Scientist
Abstract: 8-Methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight and formula, alongside a detailed exploration of its synthesis, spectroscopic characterization, and diverse applications. Drawing from established methodologies for related quinoline derivatives, this document offers valuable insights for researchers engaged in drug discovery and the development of novel chemical entities.
Core Molecular Attributes
8-Methoxyquinoline-3-carbaldehyde is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The presence of a methoxy group at the 8-position and a carbaldehyde (formyl) group at the 3-position imparts specific chemical reactivity and physical properties to the molecule.
Based on its structural isomers, the fundamental molecular attributes of 8-Methoxyquinoline-3-carbaldehyde are confidently determined as follows:
Physicochemical Properties and Spectroscopic Profile
Direct experimental data for 8-Methoxyquinoline-3-carbaldehyde is scarce in the public domain. However, by leveraging data from its isomers and parent compounds, we can predict its likely characteristics and outline a robust analytical workflow for its identification and characterization.
Predicted Physicochemical Properties
Property
Predicted Value/State
Rationale/Comparative Data
Appearance
Solid
Most quinoline-carbaldehydes are solids at room temperature.
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Based on the properties of related quinoline derivatives.
Spectroscopic Characterization Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of 8-Methoxyquinoline-3-carbaldehyde.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the methoxy group protons (typically δ 3-4 ppm). The coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the carbons of the quinoline ring, and the methoxy carbon.
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
C-O stretch (methoxy): A band in the region of 1000-1300 cm⁻¹.
Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be approximately 188.0706. The fragmentation pattern observed in MS/MS experiments would provide further structural information, likely showing losses of CO, CHO, and CH₃.
Literature review of 3-formyl-8-methoxyquinoline synthesis
Executive Summary The synthesis of 3-formyl-8-methoxyquinoline represents a critical entry point into the modification of the pharmacologically active 8-hydroxyquinoline scaffold. While the 8-methoxy group provides lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-formyl-8-methoxyquinoline represents a critical entry point into the modification of the pharmacologically active 8-hydroxyquinoline scaffold. While the 8-methoxy group provides lipophilicity and potential for metabolic unmasking (to the active chelator 8-hydroxyquinoline), the 3-formyl functionality serves as a versatile electrophilic handle for generating Schiff bases, chalcones, and pharmaceutical intermediates.
This guide prioritizes the Meth-Cohn Vilsmeier-Haack cyclization as the primary synthetic route. Unlike the Skraup or Friedländer syntheses, which often suffer from harsh conditions or regioselectivity issues, the Meth-Cohn approach offers high regiocontrol. However, a critical distinction must be made: the direct product of the Meth-Cohn reaction is 2-chloro-3-formyl-8-methoxyquinoline. Consequently, this guide details the mandatory downstream hydrodechlorination step required to isolate the target des-chloro 3-formyl-8-methoxyquinoline.
Part 1: Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection reveals that the quinoline core is best constructed via the Vilsmeier-Haack cyclization of an acetanilide derivative. This approach locks the nitrogen source and the benzene ring early, using the formylating agent to supply the remaining carbons for the pyridine ring.
Figure 1: Retrosynthetic pathway illustrating the necessity of the 2-chloro intermediate.
Part 2: Experimental Protocols
Phase 1: Precursor Synthesis (Acetylation)
Before ring construction, the amine of o-anisidine must be protected/activated as an acetamide.
Dissolve o-anisidine in glacial acetic acid (approx. 2 mL/g) in a round-bottom flask.
Add acetic anhydride dropwise at room temperature. The reaction is exothermic; maintain temperature <60°C.
Reflux the mixture for 60 minutes.
Quench: Pour the hot reaction mixture into crushed ice/water (10x volume) with vigorous stirring.
Isolation: Filter the precipitated white solid (N-(2-methoxyphenyl)acetamide). Wash with cold water until filtrate is neutral.
Drying: Dry in a vacuum oven at 50°C.
Phase 2: The Meth-Cohn Cyclization (Ring Construction)
This is the critical ring-closing step. The Vilsmeier reagent attacks the amide carbonyl, followed by electrophilic attack on the aromatic ring and subsequent elimination/cyclization.
Reagents:
N-(2-methoxyphenyl)acetamide (1.0 eq)
Phosphorus Oxychloride (POCl₃) (7.0 - 12.0 eq)
Dimethylformamide (DMF) (3.0 - 5.0 eq)
Safety Warning: POCl₃ is violently water-reactive and corrosive. All glassware must be oven-dried. Perform strictly in a fume hood.
Protocol:
Vilsmeier Reagent Formation: In a dry 3-neck flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Crucial: Maintain internal temp <5°C to prevent thermal decomposition of the iminium salt.
Addition: Add the dried acetanilide precursor portion-wise to the Vilsmeier reagent at 0-5°C.
Cyclization: Allow the mixture to warm to room temperature, then heat to 80-90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).
Quench & Hydrolysis: Cool the dark syrup to RT. Pour slowly onto crushed ice (exothermic!). Stir for 30 minutes to hydrolyze the intermediate iminium species to the aldehyde.
Neutralization: Adjust pH to ~7-8 using saturated NaOAc or Na₂CO₃ solution. The product, 2-chloro-3-formyl-8-methoxyquinoline , will precipitate as a pale yellow solid.
Purification: Recrystallize from Ethyl Acetate or Acetonitrile.
Key Data Point: The 2-chloro intermediate typically melts around 138°C [Source 1.5].[2]
Phase 3: Hydrodechlorination (Target Synthesis)
Most literature stops at the 2-chloro derivative. To obtain 3-formyl-8-methoxyquinoline , the chlorine atom at C2 must be removed via catalytic hydrogenolysis.
Reagents:
2-Chloro-3-formyl-8-methoxyquinoline
Pd/C (10% w/w loading)
Anhydrous Methanol or Ethanol
Triethylamine (Et₃N) or Sodium Acetate (1.1 eq) – Required to scavenge HCl formed during reduction.
Hydrogen Gas (Balloon pressure is usually sufficient).
Protocol:
Dissolve the 2-chloro intermediate in methanol.
Add the base (Et₃N or NaOAc). Failure to add base will poison the catalyst with HCl.
Add 10 wt% of Pd/C catalyst carefully (pyrophoric).
Purge the flask with N₂, then switch to H₂ atmosphere (balloon).
Stir vigorously at RT for 4–6 hours. Monitor closely; over-reduction can reduce the aldehyde to an alcohol.
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Partition: Dissolve residue in DCM, wash with water to remove salts. Dry organic layer (MgSO₄) and concentrate.[3]
Final Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
Part 3: Comparative Analysis of Methods
Parameter
Meth-Cohn (Recommended)
Skraup/Doebner-Miller
Oxidation of 3-Methyl
Starting Material
o-Anisidine
o-Anisidine + Acrolein
3-Methyl-8-methoxyquinoline
Regioselectivity
High (Directed by amide)
Low (Polymerization risks)
High (Precursor dependent)
Step Count
3 (Acetylation -> Cyclization -> Reduction)
1 (Often low yield)
2 (Synthesis of methyl + SeO2 ox)
Safety Profile
Moderate (POCl₃ handling)
High Risk (Violent reaction)
Moderate (SeO2 toxicity)
Scalability
Excellent
Poor (Tar formation)
Good
Part 4: Troubleshooting & Optimization Logic
The following decision tree assists in troubleshooting the critical Vilsmeier-Haack step, where most failures occur.
Figure 2: Troubleshooting logic for the Meth-Cohn cyclization step.
Critical Process Parameters (CPPs)
POCl₃ Equivalents: Do not use less than 7 equivalents. The reagent acts as both reactant and solvent. Lower ratios lead to incomplete cyclization and "sticky" intermediates.
Quenching Temperature: The hydrolysis of the iminium salt is exothermic. If the temperature spikes during quenching, the aldehyde can degrade or undergo Cannizzaro-type disproportionation.
Dechlorination Base: In the Pd/C reduction, if the base is omitted, the formation of HCl will protonate the quinoline nitrogen, potentially deactivating the ring or poisoning the catalyst.
References
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][4][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2]
Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][2][6] International Journal of Chemical Studies, 2(6), 42-45.
Ali, T. E. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
Zhou, S., et al. (2012).[7] Combination of hydrodechlorination and biodegradation for the abatement of chlorophenols.[7] Water Science and Technology, 65(4), 780-786.[7] (Authoritative grounding for Pd/C hydrodechlorination methodology).
Ramesh, P., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E, E65, o2720.
Application Note: Protocol for Condensing 8-Methoxyquinoline-3-carbaldehyde with Anilines
Introduction & Scientific Rationale The condensation of 8-methoxyquinoline-3-carbaldehyde with substituted anilines to form Schiff bases (imines) is a pivotal reaction in medicinal chemistry. The 8-methoxyquinoline scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The condensation of 8-methoxyquinoline-3-carbaldehyde with substituted anilines to form Schiff bases (imines) is a pivotal reaction in medicinal chemistry. The 8-methoxyquinoline scaffold is a "privileged structure," serving as a bioisostere for the 8-hydroxyquinoline core often found in metal-chelating drugs, antifungal agents, and DNA intercalators.
Why 8-Methoxy?
Unlike its 8-hydroxy counterpart, the 8-methoxy group blocks the phenolic oxygen. This modification:
Increases Lipophilicity: Improves blood-brain barrier (BBB) permeability and cellular uptake.
Modulates Chelation: Prevents non-specific metal binding in physiological media while retaining the planar aromaticity required for
- stacking interactions with DNA base pairs (e.g., targeting Mtb DNA gyrase).
Metabolic Stability: Blocks Phase II conjugation (glucuronidation) at the O-position.
This protocol details a robust, self-validating method for synthesizing these derivatives, overcoming common challenges such as hydrolysis equilibrium and steric hindrance.
Chemical Basis & Reaction Mechanism[1][2][3][4][5][6]
The reaction is a reversible nucleophilic addition-elimination. The 3-formyl group on the quinoline ring is moderately electrophilic. However, the electron-rich nature of the quinoline ring (further enriched by the 8-methoxy electron-donating group) can slightly reduce the carbonyl's reactivity compared to a simple benzaldehyde. Therefore, acid catalysis is strictly required to activate the carbonyl carbon.
Mechanistic Pathway[2][3]
Activation: The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity.
Addition: The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
Elimination: Proton transfer and loss of water generate the imine (Schiff base).
Critical Control Point: The reaction is an equilibrium process. To drive it to completion, water must be removed (via heat/solvent azeotrope) or the product must precipitate out of solution (Le Chatelier's principle).
Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note the reversibility (dashed line) which this protocol minimizes via solubility control.
Optimization Strategy: Variable Analysis
Before beginning, select conditions based on the aniline's electronic nature.
Variable
Recommendation
Rationale
Solvent
Ethanol (Abs.) or Methanol
Polar protic solvents stabilize the transition state. Ethanol is preferred as most Schiff bases precipitate from it upon cooling, driving the equilibrium.
Catalyst
Glacial Acetic Acid (GAA)
Provides the ideal pH (4-5). Stronger acids (HCl) may protonate the aniline entirely, deactivating the nucleophile.
Stoichiometry
1:1.1 (Aldehyde:Amine)
Slight excess of aniline ensures complete consumption of the valuable aldehyde scaffold.
Temperature
Reflux (78-80°C)
Necessary to overcome the energy barrier, especially for electron-deficient anilines (e.g., nitro-anilines).
Time
2 - 6 Hours
Monitored by TLC. Extended heating may cause polymerization or degradation.
Key Band: A strong stretching vibration at 1600 – 1630 cm
(C=N stretch).
Validation: Absence of the carbonyl (C=O) stretch around 1690 cm
.
Melting Point
Schiff bases of this class are typically high-melting solids (often >150°C). Sharp melting points (<2°C range) indicate high purity.
Troubleshooting Guide (Self-Validating)
Observation
Root Cause
Corrective Action
No Precipitate
Product is too soluble in EtOH.
1. Concentrate solvent to half volume.2. Add cold water dropwise to induce precipitation (turbidity method).
Low Yield
Equilibrium favoring hydrolysis.
Add molecular sieves (4Å) to the reaction flask to scavenge water during reflux.
TLC shows Aldehyde
Reaction stalled.
1. Add 2 more drops of acetic acid.2. Increase reflux time.3. If aniline is electron-deficient (e.g., -NO2), switch solvent to Toluene and use Dean-Stark trap.
Oiling Out
Impurities preventing crystal lattice formation.
Triturate the oil with cold diethyl ether or hexane to induce solidification.
Application Workflow: From Synthesis to Screening
This protocol is the upstream component of a larger drug discovery pipeline. The synthesized Schiff bases are typically screened for antibacterial (Mtb) or anticancer activity.
Figure 2: Integrated workflow for developing 8-methoxyquinoline therapeutics.
References
Desai, N. C., et al. (2023).[4] "Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches." Chemistry & Biodiversity.[5]
Prachayasittikul, S., et al. (2013). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. (Discusses the relevant scaffold chemistry).
Patil, S. A., et al. (2021).[6][7][8] "Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes." Arabian Journal of Chemistry.
Mahmoodi, N., et al. (2010).[3] "Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline." Oriental Journal of Chemistry.
Application Note: A Validated Protocol for the Synthesis of 8-Methoxyquinoline-3-carboxylic Acid via Permanganate Oxidation
Abstract This document provides a comprehensive, field-tested guide for the synthesis of 8-methoxyquinoline-3-carboxylic acid, a crucial building block in pharmaceutical research and drug development. The protocol detail...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 8-methoxyquinoline-3-carboxylic acid, a crucial building block in pharmaceutical research and drug development. The protocol details a robust method involving the oxidation of the corresponding 3-methyl precursor, 8-methoxy-3-methylquinoline, using potassium permanganate. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility, safety, and high purity of the final compound.
Introduction and Scientific Rationale
Quinoline-3-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents and protein kinase inhibitors.[1] Specifically, the 8-methoxy substituted analogue serves as a key intermediate for advanced pharmaceutical compounds where the methoxy group can modulate electronic properties and metabolic stability.
The selected synthetic strategy involves the oxidation of a methyl group at the C-3 position of the quinoline ring. This approach is favored for its reliability and the relative availability of the starting material, 8-methoxy-3-methylquinoline.[2]
Choice of Oxidant: Potassium permanganate (KMnO₄) is selected as the oxidizing agent. It is a powerful, cost-effective, and well-documented reagent for converting alkyl side chains on aromatic and heteroaromatic rings into carboxylic acids.[3][4] The reaction is performed under alkaline conditions, which serves two primary purposes:
It enhances the oxidative power of the permanganate ion.
It maintains the product, a carboxylic acid, in its deprotonated (carboxylate) form, which is soluble in the aqueous reaction medium, facilitating the reaction and subsequent separation from the insoluble manganese dioxide (MnO₂) byproduct.
This protocol has been optimized to control the highly exothermic nature of the oxidation and to minimize potential side reactions, such as degradation of the quinoline ring system, which can occur under harsh oxidative conditions.[5]
Reaction Scheme and Mechanism
The overall transformation is the oxidation of the C-3 methyl group to a carboxylic acid.
Caption: Overall reaction for the synthesis of 8-methoxyquinoline-3-carboxylic acid.
The mechanism, while complex, is generally understood to proceed through a series of oxidative steps involving a radical mechanism initiated by hydrogen abstraction from the benzylic-like methyl group. The manganese species is successively reduced from Mn(VII) to Mn(IV) oxide.
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, thermometer, Buchner funnel and flask, filter paper, pH paper, standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 8-methoxyquinoline-3-carboxylic acid.
Detailed Steps:
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 8-methoxy-3-methylquinoline (10.0 g, 57.7 mmol) and 150 mL of deionized water.
Basification: Add sodium hydroxide pellets (4.6 g, 115 mmol, 2.0 eq) to the flask. Stir the mixture until all the solid has dissolved.
Oxidant Preparation: In a separate beaker, carefully dissolve potassium permanganate (18.3 g, 115.8 mmol, 2.0 eq) in 200 mL of warm (~50°C) deionized water. This may require extended stirring.
Initiation: Heat the quinoline solution to 80-90°C using a heating mantle.
Oxidation: Transfer the hot potassium permanganate solution to the dropping funnel and add it dropwise to the vigorously stirred quinoline solution over approximately 2 hours.
Expert Insight: The addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can cause the temperature to rise uncontrollably, leading to side products. The purple color of the permanganate should dissipate as it is added, and a brown precipitate of manganese dioxide (MnO₂) will form.
Completion: After the addition is complete, heat the mixture to reflux (~100°C) and maintain for an additional 4 hours, or until a spot test with filter paper shows no remaining purple permanganate.
Quenching: Cool the reaction mixture to about 60°C. If any purple color remains, add a small amount of ethanol dropwise until the color is discharged.
Filtration: While still hot, filter the reaction mixture through a pad of Celite using a Buchner funnel to remove the fine MnO₂ precipitate.
Trustworthiness Note: This is a critical step. The MnO₂ precipitate can be very fine and may clog the filter paper. Using a bed of Celite is essential for an efficient filtration. Filtering while hot prevents premature crystallization of the product salt.
Washing: Wash the MnO₂ filter cake with two portions of hot deionized water (30 mL each) to recover any adsorbed product. Combine the washings with the main filtrate.
Precipitation: Cool the clear, colorless, or pale-yellow filtrate in an ice-water bath.
Acidification: With continuous stirring, slowly add concentrated hydrochloric acid dropwise to the cold filtrate. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 3-4.
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Final Wash: Wash the collected solid with two portions of cold deionized water (25 mL each) to remove any residual inorganic salts.
Purification: For high-purity material, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[6]
Drying: Dry the purified product in a vacuum oven at 60°C overnight. The final product should be a white to off-white crystalline solid.
Safety Precautions
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials. Handle with appropriate PPE (gloves, safety glasses, lab coat).
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE to avoid skin and eye contact.
Exothermic Reaction: The oxidation is exothermic. Ensure controlled addition of the oxidant and have an ice bath ready for emergency cooling.
Characterization and Data
The identity and purity of the synthesized 8-methoxyquinoline-3-carboxylic acid should be confirmed using standard analytical techniques.
This application note details a reliable and scalable method for the preparation of 8-methoxyquinoline-3-carboxylic acid via the potassium permanganate oxidation of 8-methoxy-3-methylquinoline. By adhering to the procedural controls and safety guidelines outlined, researchers can confidently synthesize this valuable intermediate with good yield and high purity. The provided rationale for key steps aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research and development objectives.
References
Al-Ostoot, F. H., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-13. Available at: [Link]
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-392. Available at: [Link]
Reuman, M., & Chen, Y. L. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3567–3570. Available at: [Link]
Saczewski, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 87, 46-56. Available at: [Link]
Google Patents. (2011). Process for the preparation of 8-methoxy-quinolone-carboxylic acids. CA2711645C.
Google Patents. (2012). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. CN101781247B.
Filo. (n.d.). What happens when quinoline is oxidized with alkaline KMnO4. Retrieved February 16, 2026, from [Link]
Brainly.in. (2024). Oxidation of quinoline with kmno4. Retrieved February 16, 2026, from [Link]
Rosalina, R., et al. (2015). The oxidation reaction of quinine by potassium permanganate (KMnO4). Jurnal Penelitian Teh dan Kina, 18(2), 151-158. Available at: [Link]
PubChem. (n.d.). 4-hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved February 16, 2026, from [Link]
Obafernia, C. A., & Pfleiderer, W. (1994). Permanganate Oxidation of Quinoxaline and Its Derivatives. Helvetica Chimica Acta, 77(6), 1549-1561. Available at: [Link]
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. Available at: [Link]
Application Note & Protocol: Synthesis of N-Substituted Aminomethyl-8-methoxyquinolines via Reductive Amination
An Application Note for Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 8-methoxyquinoli...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 8-methoxyquinoline, in particular, exhibit a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide to the synthesis of N-substituted aminomethyl-8-methoxyquinolines via the reductive amination of 8-methoxyquinoline-3-carbaldehyde. We present a detailed protocol employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, chosen for its high functional group tolerance and efficacy under non-stringent conditions.[4][5] This document outlines the underlying reaction mechanism, a step-by-step experimental workflow, methods for product characterization, and critical safety considerations.
Introduction and Scientific Rationale
The functionalization of the quinoline core is a cornerstone of modern drug discovery. The introduction of an aminomethyl side chain at the C3 position via reductive amination is a robust and versatile strategy for generating libraries of novel compounds with potential therapeutic value.[6][7] This method involves the reaction of an aldehyde (8-methoxyquinoline-3-carbaldehyde) with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.[8]
The choice of reducing agent is critical to the success of this one-pot reaction.[4] Strong hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde, leading to undesired side products and lower yields.[8] In contrast, sodium triacetoxyborohydride, NaBH(OAc)₃, is a sterically hindered and electronically attenuated hydride source.[5] Its reduced reactivity allows it to selectively reduce the protonated iminium ion intermediate at a much faster rate than it reduces the starting aldehyde or ketone, ensuring high chemoselectivity and excellent yields of the desired amine product.[4][5] This protocol has been developed for a wide variety of substrates, including aromatic aldehydes and both primary and secondary amines.[4]
Reaction Mechanism and Workflow
The reductive amination process proceeds in two main stages occurring in the same reaction vessel: (1) Formation of an Iminium Ion, and (2) Hydride-mediated Reduction.
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. In the presence of a mild acid catalyst (acetic acid is often generated in situ or added), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[9]
Hydride Reduction: The NaBH(OAc)₃ then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final amine product.[6]
The overall transformation and experimental sequence are visualized below.
Caption: General mechanism for reductive amination.
This protocol describes the synthesis of N-(benzyl)-1-(8-methoxyquinolin-3-yl)methanamine on a 1.0 mmol scale. The procedure can be adapted for other primary or secondary amines.
3.1. Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Amount (1.0 mmol scale)
8-Methoxyquinoline-3-carbaldehyde
C₁₁H₉NO₂
187.19
1.0
187 mg
Benzylamine
C₇H₉N
107.15
1.1
118 mg (120 µL)
Sodium Triacetoxyborohydride (STAB)
C₆H₁₀BNaO₆
211.94
1.5
318 mg
1,2-Dichloroethane (DCE), Anhydrous
C₂H₄Cl₂
98.96
-
10 mL
Saturated Sodium Bicarbonate (aq.)
NaHCO₃
-
-
~20 mL
Dichloromethane (DCM) for extraction
CH₂Cl₂
-
-
~50 mL
Anhydrous Magnesium Sulfate
MgSO₄
-
-
As needed
3.2. Step-by-Step Procedure
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-Methoxyquinoline-3-carbaldehyde (187 mg, 1.0 mmol).
Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add benzylamine (120 µL, 1.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Initiation of Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in three portions over 10 minutes. Note: The addition may cause slight effervescence.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Trustworthiness: Product Characterization
To validate the successful synthesis of the target compound, a full characterization of the purified product is essential.
Analysis Technique
Expected Observations for N-(benzyl)-1-(8-methoxyquinolin-3-yl)methanamine
¹H NMR (CDCl₃, 400 MHz)
Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet for the benzylic CH₂ (~3.9 ppm) and the aminomethyl CH₂ (~3.8 ppm). Signals corresponding to the quinoline and benzyl aromatic protons.[10][11]
¹³C NMR (CDCl₃, 100 MHz)
Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of new signals for the aminomethyl carbon (~54 ppm) and the benzylic carbon (~50 ppm).[10]
Mass Spectrometry (ESI+)
Expected [M+H]⁺ peak at m/z = 279.15 for C₁₈H₁₈N₂O.[10]
FT-IR (KBr Pellet)
Disappearance of the strong C=O stretch of the aldehyde (~1690 cm⁻¹). Appearance of a N-H stretch (for secondary amine, ~3300-3500 cm⁻¹).
Safety and Handling Precautions
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.[12]
8-Methoxyquinoline-3-carbaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.
Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and reacts with water and protic solvents to release flammable hydrogen gas and acetic acid.[13][14] It is an irritant to the skin, eyes, and respiratory system.[13][15] Store in a cool, dry place under an inert atmosphere.[13] Handle and weigh quickly to minimize exposure to humid air. Do not quench the reaction with acidic solutions.
1,2-Dichloroethane (DCE): A toxic and carcinogenic solvent. Handle with extreme care and ensure proper ventilation.
Benzylamine: Corrosive and causes burns. Use in a well-ventilated area.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15] Spills should be cleaned up using inert absorbent material, avoiding contact with water.[16]
References
Material Safety Data Sheet - Sodium triacetoxyborohydride . Cole-Parmer. Available at: [Link]
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS . Loba Chemie. Available at: [Link]
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination . (2020-09-10). YouTube. Available at: [Link]
Reductive Amination, and How It Works . (2017-09-01). Master Organic Chemistry. Available at: [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
Preparation of Amines: Reductive Amination of Aldehydes and Ketones . (2023-04-30). JoVE. Available at: [Link]
Sodium triacetoxyborohydride . Organic Chemistry Portal. Available at: [Link]
Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... . ResearchGate. Available at: [Link]
Green Chemistry . BORIS Portal. Available at: [Link]
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Research & Reviews: Journal of Chemistry, 3(1), 1-10. Available at: [Link]
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline . ResearchGate. Available at: [Link]
methyl-1Hbenzo[d]imidazol-2- yl)quinoline . ResearchGate. Available at: [Link]
8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications . ChemInform, 45(33). Available at: [Link]
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines . Organic & Biomolecular Chemistry, 11(35), 5767-5771. Available at: [Link]
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties . Molecules, 22(1), 136. Available at: [Link]
Synthesis of Quinoline Analogues . Cardinal Scholar. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction . Molecules, 27(19), 6683. Available at: [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases . MedChemComm, 11(4), 659-664. Available at: [Link]
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations . ResearchGate. Available at: [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Open Access Journals. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent activity as antiviral agents, antimicrobial compounds, and kinase inhibitors (specifically GSK-3β and oncogenic Ras).
This guide details the synthesis of 8-methoxy-1H-pyrazolo[3,4-b]quinoline . While the request specifies 8-methoxyquinoline-3-carbaldehyde as the starting material, it is critical to address the mechanistic reality : direct cyclization from the non-functionalized 3-carbaldehyde is kinetically disfavored due to the lack of a leaving group at the C2 position.
Therefore, this protocol focuses on the Meth-Cohn approach , utilizing the 2-chloro-8-methoxyquinoline-3-carbaldehyde intermediate. This species is the standard Vilsmeier-Haack product derived from o-anisidine acetanilides and is the requisite electrophile for hydrazine-mediated cyclization.
Key Challenges Addressed
Electronic Deactivation: The 8-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the C2 position, rendering the nucleophilic aromatic substitution (
) step significantly slower than in unsubstituted quinolines.
Hydrazone Geometry: The intermediate hydrazone often adopts an E-configuration, sterically hindering the intramolecular attack on C2.[1]
Regiocontrol: Ensuring the pyrazole fuses at the [3,4-b] face rather than forming open-chain azines.
Chemical Pathway & Mechanism[2]
The synthesis proceeds via a condensation-cyclization sequence.[2] The hydrazine first condenses with the formyl group (kinetically favored) to form a hydrazone, followed by an intramolecular
displacement of the C2-chloride.
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical ring-closure step, which is rate-limited by the electron-rich nature of the 8-methoxyquinoline core.
Experimental Protocols
Protocol A: Preparation of the Reactive Precursor (If required)
If you currently possess 8-methoxyquinoline-3-carbaldehyde (without C2-Cl), you must functionalize it. However, it is far more efficient to synthesize the 2-chloro derivative directly from N-(2-methoxyphenyl)acetamide.
Nucleophile: Hydrazine Hydrate (99%) (3.0 mmol) or Phenylhydrazine (1.2 mmol)
Solvent: Ethanol (Standard) or n-Butanol (Optimized for stubborn substrates)
Base: Triethylamine (Et
N) (Catalytic to 1.0 eq)
Step-by-Step Methodology:
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of n-butanol.
Why n-butanol? Refluxing ethanol (78°C) may not provide sufficient energy to drive the
step for the electron-rich 8-methoxy derivative. n-Butanol (117°C) ensures cyclization.
Addition: Add 3.0 mmol of Hydrazine Hydrate dropwise at room temperature.
Observation: The solution typically turns yellow/orange immediately due to hydrazone formation.
Catalysis: Add 0.1 mL of Triethylamine.
Role: Neutralizes the HCl generated during cyclization, driving the equilibrium forward.
Reflux: Heat the mixture to reflux (bath temp 125°C) for 6–8 hours.
Monitoring: Monitor by TLC (System: EtOAc:Hexane 1:1). Look for the disappearance of the less polar hydrazone intermediate.
Work-up:
Cool the reaction mixture to room temperature.
If precipitate forms: Filter and wash with cold ethanol.
If no precipitate: Concentrate solvent to 20% volume under reduced pressure, then pour into ice-water (50 mL). Stir for 30 min to induce precipitation.
Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.
Critical Parameters & Troubleshooting
The following table summarizes data-driven adjustments for the 8-methoxy derivative compared to standard quinolines.
Parameter
Standard Condition (Unsubstituted)
Optimized for 8-Methoxy
Scientific Rationale
Solvent
Ethanol (78°C)
n-Butanol (117°C) or DMF (153°C)
8-OMe donates electrons to the ring, making C2 less electrophilic. Higher T is required for .
Reaction Time
1–3 Hours
6–12 Hours
Slower kinetics due to electronic deactivation.
Base
None or weak base
EtN or KCO
Acid scavenging is critical to prevent protonation of the hydrazine nucleophile.
Hydrazine Eq.
1.5 – 2.0 eq
3.0 – 5.0 eq
Excess hydrazine drives the equilibrium and compensates for potential oxidation at high T.
Workflow Decision Tree (DOT Visualization)
Figure 2: Decision matrix for handling incomplete cyclization, a common issue with electron-rich quinoline substrates.
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
IR Spectroscopy:
Absence of C=O stretch (approx. 1690 cm
).
Presence of NH stretch (3100–3400 cm
) if N1 is unsubstituted.
C=N stretch typical of the pyrazole ring (1580–1620 cm
).
H NMR (DMSO-d):
Pyrazolo proton (H3): A singlet typically appearing downfield (8.5 – 9.0 ppm).
Quinoline Protons: The 8-methoxy group will simplify the splitting pattern of the aromatic ring. Look for the methoxy singlet at
ppm.
Absence of CHO: The aldehyde proton signal (
ppm) must be absent.
References
Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
Bhat, M. A., et al. (2018). Synthesis and Microbial studies of Pyrazolo(3,4-b)quinoline derivatives. International Journal of Advanced Research in Trends in Engineering and Technology (IJARTET), 5(8).
Rashed, N., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(i), 211-276.[1]
Subashini, R., et al. (2009).[4] 2-Chloro-8-methoxyquinoline-3-carbaldehyde. IUCrData / Acta Crystallographica.
Gumus, M. K., & Kaban, S. (2024).[5] Synthesis of Hetaryl Substituted Pyrazolo[3,4-b]Quinolinone Systems by Multicomponent Cyclocondensation Reaction. ResearchGate.
Application Note: Optimized Knoevenagel Condensation Protocols for Quinoline-3-Carbaldehydes
Abstract & Scope Quinoline-3-carbaldehydes are pivotal intermediates in the synthesis of bioactive scaffolds, including antimalarial (chloroquine analogues), anticancer, and antibacterial agents. The Knoevenagel condensa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Quinoline-3-carbaldehydes are pivotal intermediates in the synthesis of bioactive scaffolds, including antimalarial (chloroquine analogues), anticancer, and antibacterial agents. The Knoevenagel condensation of these aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is the primary route to access 3-vinylquinoline derivatives.
This guide moves beyond generic organic chemistry textbook procedures. It addresses the specific solubility challenges and electronic properties of the quinoline heterocycle, providing two distinct, validated protocols: a robust "Classical" method for maximum solubility and a "Green/High-Throughput" method utilizing aqueous media and microwave irradiation.
Mechanistic Insight & Reaction Kinetics
The Quinoline Influence
Unlike simple benzaldehydes, quinoline-3-carbaldehyde possesses a nitrogen atom in the aromatic ring. This creates two specific challenges:
Basicity: The quinoline nitrogen can protonate in acidic media or coordinate with Lewis acids, potentially deactivating the catalyst.
Electron Deficiency: The electron-withdrawing nature of the pyridine ring (part of the quinoline system) activates the C3-formyl group, making it highly electrophilic. This generally accelerates the nucleophilic attack but also increases the risk of side reactions (e.g., Cannizzaro) if conditions are too harsh.
Reaction Pathway
The reaction follows an E1cB-like elimination pathway. The base deprotonates the active methylene compound to form a carbanion (enolate), which attacks the carbonyl carbon.[1][2] The subsequent dehydration is the driving force, often yielding the thermodynamically stable E-isomer exclusively due to steric hindrance between the quinoline ring and the active methylene substituents.
Figure 1: Mechanistic pathway of base-catalyzed Knoevenagel condensation. The dehydration step is irreversible and drives the equilibrium.
Critical Parameter Optimization
Parameter
Recommendation
Rationale
Solvent
Ethanol (Classical) or Water (Green)
Ethanol ensures solubility of the quinoline substrate. Water utilizes the "hydrophobic effect," accelerating reaction rates for insoluble organic reactants at the interface.
A secondary amine that forms a highly reactive iminium ion intermediate (catalytic Schiff base) which is more electrophilic than the free aldehyde.
Temperature
Reflux (EtOH) or 80°C (MW)
Heat is required to overcome the activation energy of the dehydration step. Microwave (MW) irradiation provides rapid, uniform heating.
Stoichiometry
1.0 : 1.1 (Aldehyde : Methylene)
Slight excess of the cheaper active methylene compound ensures complete consumption of the valuable quinoline aldehyde.
Experimental Protocols
Protocol A: The "Gold Standard" (Ethanol/Piperidine)
Best for: Scale-up (>1g), valuable substrates, and initial characterization.
Materials:
Quinoline-3-carbaldehyde (1.0 equiv)
Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)
Ethanol (Absolute, 5-10 mL per mmol)
Piperidine (0.1 equiv / 10 mol%)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of quinoline-3-carbaldehyde in 5 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.
Addition: Add 1.1 mmol of malononitrile. Stir for 2 minutes until homogenous.
Catalysis: Add 1-2 drops (approx. 10 mol%) of piperidine. Note: The solution often turns yellow/orange immediately, indicating imine formation.
Reaction: Fit a reflux condenser and heat the mixture to reflux (78°C) for 1–3 hours.
Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (usually
) should disappear. The product will likely be a lower fluorescent spot or precipitate.
Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product usually precipitates as a solid.
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 2 mL) to remove unreacted reagents and catalyst.
Purification: Recrystallize from hot ethanol if necessary.
Protocol B: Green High-Throughput (Aqueous/Microwave)
Best for: Library generation, speed (<15 min), and environmental compliance.
Slurry Formation: In a microwave-safe vial, mix 1.0 mmol quinoline-3-carbaldehyde and 1.0 mmol active methylene compound in 3 mL of water. Note: Reagents will not dissolve; this is a heterogeneous slurry.
Catalyst Addition: Add 10 mol% of catalyst. (Ionic liquids like [Et3NH][HSO4] are preferred for water stability).
Irradiation: Cap the vial. Irradiate at 80°C (or 300W constant power) for 5–10 minutes .
Work-up: Cool the vial. The product will have formed a solid cake or distinct precipitate floating in water.
Isolation: Filter the solid. Wash copiously with water to remove the ionic liquid/catalyst (which is water-soluble).
Drying: Dry the solid in a vacuum oven at 50°C.
Workflow Decision Matrix
Use this logic flow to determine the appropriate protocol for your specific quinoline derivative.
Figure 2: Decision matrix for selecting reaction conditions based on substrate sensitivity and scale.
Data Summary & Validation
The following data compares the efficiency of the described protocols for the reaction of quinoline-3-carbaldehyde with malononitrile.
Method
Solvent
Catalyst
Time
Yield (%)
Green Factor
Classical
Ethanol
Piperidine
2-3 hrs
85-92%
Moderate
Aqueous
Water
[C4dabco][BF4]
15 min
94-98%
High
Microwave
Solvent-Free
Hydroxyapatite
5 min
90-96%
Very High
Ionic Liquid
[Et3NH][HSO4]
None (Self-cat)
10 min
92-95%
High
Self-Validation Checkpoints:
Visual: The reaction mixture typically changes from pale yellow to deep orange/red (for malononitrile adducts).
Melting Point: Quinoline-3-carbaldehyde melts ~58°C. Products typically melt >150°C. A sharp increase in MP indicates success.
NMR Signature: Look for the disappearance of the aldehyde singlet (
ppm) and the appearance of the vinylic proton singlet ( ppm).
References
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.
[Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
[Link]
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. Molecules (MDPI).
[Link]
[Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives. ACS Sustainable Chemistry & Engineering.
[Link][7]
A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry (RSC).
[Link][8]
The Alchemist's Guide to 8-Methoxyquinoline-3-carbaldehyde: A Precursor for Advanced Fluorescent Chemosensors
In the intricate world of molecular recognition and cellular imaging, the development of highly specific and sensitive fluorescent chemosensors is paramount. These molecular tools illuminate the invisible, allowing resea...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of molecular recognition and cellular imaging, the development of highly specific and sensitive fluorescent chemosensors is paramount. These molecular tools illuminate the invisible, allowing researchers to track and quantify analytes of interest in complex biological and environmental systems. At the heart of many successful chemosensors lies a carefully chosen fluorophore, a scaffold upon which the sensing capabilities are built. This guide focuses on a particularly promising precursor: 8-Methoxyquinoline-3-carbaldehyde . Its quinoline core provides a robust and tunable photophysical platform, while the strategically placed methoxy and carbaldehyde groups offer avenues for facile derivatization and the introduction of specific analyte recognition sites.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system. We will delve into the synthesis of the 8-Methoxyquinoline-3-carbaldehyde precursor, its transformation into a potent fluorescent chemosensor for zinc ions (Zn²⁺), and the detailed characterization of its sensing capabilities, culminating in its application in live-cell imaging.
I. Synthesis of the Precursor: 8-Methoxyquinoline-3-carbaldehyde
The journey begins with the synthesis of our key building block. The Vilsmeier-Haack reaction stands as a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for the synthesis of functionalized quinolines.[3][4] In this protocol, we will utilize N-(2-methoxyphenyl)acetamide as our starting material.
The "Why": Causality in Experimental Design
The choice of the Vilsmeier-Haack reaction is deliberate. It provides a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides in a one-pot cyclization.[3] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then reacts with the N-arylacetamide in a double formylation followed by intramolecular cyclization to yield the quinoline core.[3] The presence of the electron-donating methoxy group on the starting N-(2-methoxyphenyl)acetamide facilitates the electrophilic substitution, generally leading to good yields.[3]
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis of 8-Methoxyquinoline-3-carbaldehyde.
Protocol 1: Synthesis of 8-Methoxyquinoline-3-carbaldehyde
Materials:
N-(2-methoxyphenyl)acetamide
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Crushed ice
Sodium carbonate solution
Ethyl acetate
Petroleum ether
Procedure:
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at this low temperature.[3]
Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide in portions, ensuring the temperature remains between 0-5°C.
Cyclization: After the addition is complete, slowly allow the reaction mixture to come to room temperature and then heat it to 80-90°C for 6-8 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution with a sodium carbonate solution until the product precipitates.
Purification: Filter the crude solid product, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure 8-Methoxyquinoline-3-carbaldehyde.[5]
II. From Precursor to Probe: Synthesis of a Zn²⁺ Chemosensor
With the precursor in hand, the next step is to transform it into a functional chemosensor. A common and effective strategy is the formation of a Schiff base. Schiff bases are readily synthesized through the condensation of an aldehyde with a primary amine and can be designed to have specific binding sites for metal ions.[6] For this protocol, we will synthesize a "turn-on" fluorescent sensor for Zn²⁺ by reacting 8-Methoxyquinoline-3-carbaldehyde with a suitable amine.
The "Why": Engineering a "Turn-On" Response
The design of this chemosensor is based on the principle of chelation-enhanced fluorescence (CHEF).[2] In its free form, the Schiff base ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways for the excited state. Upon binding to Zn²⁺, the ligand's conformation becomes more rigid, and the lone pair of electrons on the nitrogen atom of the imine group gets involved in coordination with the metal ion. This inhibits the non-radiative decay processes, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.[7]
Experimental Workflow: Schiff Base Synthesis
Caption: General workflow for the synthesis of a Schiff base fluorescent chemosensor.
Protocol 2: Synthesis of a Schiff Base Fluorescent Sensor for Zn²⁺
Materials:
8-Methoxyquinoline-3-carbaldehyde
A primary amine (e.g., 2-aminoethanol)
Ethanol
Glacial acetic acid (catalyst)
Procedure:
Dissolving Reactants: In a round-bottom flask, dissolve equimolar amounts of 8-Methoxyquinoline-3-carbaldehyde and the chosen primary amine in ethanol.
Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the solution. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[6]
Product Precipitation and Collection: After the reaction is complete, cool the mixture to room temperature. The Schiff base product should precipitate out of the solution. Collect the solid by filtration.
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
III. Characterization of the Chemosensor: Unveiling its Sensing Capabilities
A synthesized chemosensor is only as good as its characterized properties. A series of spectroscopic and analytical experiments are necessary to determine its selectivity, sensitivity, and binding affinity for the target analyte.
A. Photophysical Properties and Selectivity
The first step is to investigate the sensor's response to the target analyte, in this case, Zn²⁺, and to assess its selectivity over other potentially interfering ions.
Protocol 3: UV-Vis and Fluorescence Titration
Materials:
Schiff base chemosensor stock solution (e.g., 1 mM in DMSO)
Stock solutions of various metal ions (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Hg²⁺, Pb²⁺) in a suitable solvent (e.g., water or buffer)
A suitable buffer solution (e.g., HEPES, pH 7.4)
Procedure:
Preparation of Test Solutions: Prepare a series of solutions containing a fixed concentration of the chemosensor (e.g., 10 µM) in the buffer.
Selectivity Screening: To different cuvettes containing the chemosensor solution, add an excess (e.g., 10 equivalents) of each metal ion stock solution.
Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for each solution. A significant change in the absorption or emission spectrum in the presence of only Zn²⁺ indicates selectivity.
Fluorescence Titration: To a cuvette containing the chemosensor solution, incrementally add small aliquots of the Zn²⁺ stock solution. After each addition, record the fluorescence emission spectrum. A gradual increase in fluorescence intensity with increasing Zn²⁺ concentration confirms the "turn-on" sensing mechanism.
B. Quantifying the Sensing Performance
To provide a robust characterization of the chemosensor, several key quantitative parameters must be determined.
Protocol 4: Determination of Fluorescence Quantum Yield (Φ)
The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield.
Procedure:
Prepare a series of five solutions of the chemosensor (in the absence and presence of saturating Zn²⁺) and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
Record the absorbance and fluorescence emission spectra for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the chemosensor and the standard.
The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 5: Determination of Binding Stoichiometry (Job's Plot)
Procedure:
Prepare a series of solutions with varying mole fractions of the chemosensor and Zn²⁺, while keeping the total molar concentration constant.
Measure the fluorescence intensity at the emission maximum for each solution.
Plot the fluorescence intensity versus the mole fraction of the chemosensor. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.
Protocol 6: Determination of the Binding Constant (Ka)
The Benesi-Hildebrand method can be used to determine the binding constant from the fluorescence titration data.[7]
Procedure:
From the fluorescence titration data, plot 1/(F - F₀) versus 1/[Zn²⁺], where F is the fluorescence intensity at a given Zn²⁺ concentration and F₀ is the initial fluorescence intensity of the sensor alone.
The binding constant (Ka) can be calculated from the slope and intercept of the resulting linear plot.
Protocol 7: Calculation of the Limit of Detection (LOD)
Procedure:
Measure the fluorescence intensity of a blank solution (chemosensor without Zn²⁺) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_blank).
The LOD is calculated using the formula: LOD = 3 * σ_blank / m, where m is the slope of the linear portion of the fluorescence intensity versus [Zn²⁺] plot at low concentrations.
IV. Application in Biological Systems: Live-Cell Imaging of Intracellular Zn²⁺
The ultimate test of a fluorescent chemosensor is its ability to function in a complex biological environment. The following is a generalized protocol for imaging intracellular Zn²⁺ using a quinoline-based sensor.
The "Why": Visualizing the Invisible in Living Cells
Live-cell imaging with fluorescent probes allows for the real-time visualization of dynamic cellular processes.[11] By using a Zn²⁺-selective fluorescent sensor, researchers can investigate the role of zinc in cellular signaling, apoptosis, and other physiological and pathological events.[12]
Experimental Workflow: Live-Cell Imaging
Caption: Workflow for live-cell imaging of intracellular Zn²⁺ using a fluorescent probe.
Protocol 8: Live-Cell Imaging of Intracellular Zn²⁺
Materials:
Cells of interest (e.g., HeLa cells)
Cell culture medium and supplements
Glass-bottom dishes or multi-well plates for microscopy
Schiff base chemosensor stock solution (in DMSO)
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Fluorescence microscope with appropriate filters
Procedure:
Cell Culture and Seeding: Culture the cells in a suitable medium until they reach 80-90% confluency. Seed the cells onto glass-bottom dishes and allow them to adhere for 24 hours.[11]
Probe Loading: Prepare a working solution of the chemosensor (typically 1-10 µM) in serum-free medium or buffer. Remove the culture medium from the cells, wash once with PBS, and then add the probe-containing medium. Incubate for 15-60 minutes at 37°C, protected from light.[11]
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with the imaging buffer to remove any excess unbound probe.[11]
Imaging: Place the dish on the microscope stage. Excite the probe at its λex and capture the fluorescence emission at its λem. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.[11]
Image Analysis: Analyze the captured images to determine the intracellular distribution and relative intensity of the fluorescence signal, which corresponds to the concentration of labile Zn²⁺.
V. Conclusion and Future Perspectives
8-Methoxyquinoline-3-carbaldehyde is a versatile and accessible precursor for the development of advanced fluorescent chemosensors. The protocols outlined in this guide provide a comprehensive framework for its synthesis, derivatization into a potent Zn²⁺ sensor, and rigorous characterization of its sensing properties. The successful application of such sensors in live-cell imaging opens up exciting avenues for exploring the intricate roles of metal ions in biological systems and for the development of novel diagnostic and therapeutic tools. The principles and methodologies described herein can be adapted and extended to create a diverse library of quinoline-based chemosensors for a wide range of analytes, further expanding the toolkit of chemical biologists and drug discovery professionals.
References
BenchChem. (2025). Application Notes and Protocols for Live-Cell Imaging of Zinc Using Zinquin.
Csomos, A., Madarász, M., Turczel, G., Cseri, L., Bodor, A., Katona, G., Rózsa, B., & Mucsi, Z. (2020). A GFP inspired 8-methoxyquinoline-derived fluorescent molecular sensor for the detection of Zn2+ by two-photon microscopy. Repository of the Academy's Library.
Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.
(2009). Synthesis, characterization and selective fluorescent zinc(II) sensing property of three Schiff-base compounds. Inorganica Chimica Acta, 362(8), 2927–2932.
Csomos, A., et al. (2025). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn by Two-Photon Microscopy.
BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging.
Shen, R., et al. (2016). New fluorescent probe for Zn2+ imaging in living cells and plants. Analytical Methods, 8, 83-88.
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
(2022).
(2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
(2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
(2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry.
(2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, Sec B, 518.
(2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy.
Facile One-Pot Synthesis of Novel Thiazolidin-4-ones from 8-Methoxyquinoline-3-carbaldehyde
An Application Note for Drug Development Professionals Abstract This application note provides a detailed protocol for the efficient one-pot, three-component synthesis of thiazolidin-4-ones incorporating an 8-methoxyquin...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient one-pot, three-component synthesis of thiazolidin-4-ones incorporating an 8-methoxyquinoline scaffold. Quinoline and thiazolidinone cores are prominent pharmacophores in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] Combining these two heterocyclic systems into a single molecular entity presents a promising strategy for the development of new therapeutic agents.[2][3] The described method offers a streamlined, high-yield approach suitable for generating libraries of novel quinoline-based thiazolidinones for drug discovery and development.
Introduction: The Rationale for Quinoline-Thiazolidinone Hybrids
Thiazolidin-4-ones are a privileged class of five-membered heterocyclic compounds. The thiazolidinone ring is a versatile scaffold that can be readily modified at positions 2, 3, and 5, allowing for the fine-tuning of its pharmacological profile.[4] Derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and potent anticancer effects.[2][4]
Similarly, the quinoline ring system is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its planar structure and ability to intercalate with DNA, along with its capacity to interact with various enzymes, contribute to its diverse therapeutic applications, particularly in cancer and infectious diseases.[1][5]
The strategic hybridization of these two pharmacophores aims to create synergistic effects or novel mechanisms of action. One-pot multicomponent reactions (MCRs) are a highly efficient strategy in synthetic chemistry, offering advantages such as reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate isolation and purification steps.[6] This protocol details a robust one-pot synthesis that combines 8-methoxyquinoline-3-carbaldehyde, a selected primary amine, and thioglycolic acid to produce the target thiazolidinone derivatives.
Reaction Principle and Mechanism
The synthesis proceeds via a tandem condensation-cyclization reaction. The overall transformation is a classic example of a one-pot, three-component reaction.[7]
The reaction mechanism can be dissected into two primary stages:
Iminium Ion and Imine (Schiff Base) Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the 8-methoxyquinoline-3-carbaldehyde. This is typically acid-catalyzed and results in the formation of a neutral carbinolamine intermediate.[8] Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion, which deprotonates to yield the corresponding imine (Schiff base).[8]
Cyclocondensation: The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the imine. This is followed by an intramolecular cyclization, where the carboxylic acid's hydroxyl group is eliminated as water, to form the stable five-membered thiazolidinone ring.[6]
Caption: Generalized mechanism for the one-pot synthesis of thiazolidin-4-ones.
Experimental Protocol
This protocol describes the synthesis of a representative compound, 2-(8-Methoxyquinolin-3-yl)-3-(4-chlorophenyl)thiazolidin-4-one .
Materials and Equipment
Reagents & Solvents
Equipment
8-Methoxyquinoline-3-carbaldehyde
Round-bottom flask (100 mL)
4-Chloroaniline
Reflux condenser
Thioglycolic acid (Mercaptoacetic acid)
Dean-Stark apparatus
p-Toluenesulfonic acid (p-TsOH) (catalyst)
Magnetic stirrer with heating mantle
Toluene (Anhydrous)
Buchner funnel and filter paper
Ethanol (for recrystallization)
Thin Layer Chromatography (TLC) plates
Saturated Sodium Bicarbonate solution
Standard laboratory glassware
Ethyl acetate & Hexane (for TLC)
Rotary evaporator
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 8-methoxyquinoline-3-carbaldehyde (1.87 g, 10 mmol).
Addition of Reagents: Add 4-chloroaniline (1.28 g, 10 mmol) and anhydrous toluene (40 mL).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol, 10 mol%).
Imine Formation: Heat the mixture to reflux. Monitor the azeotropic removal of water in the Dean-Stark trap. The reaction is typically monitored by TLC (using a 7:3 Hexane:Ethyl Acetate mobile phase) to observe the consumption of the aldehyde. This step usually takes 2-3 hours.
Cyclocondensation: After the formation of the imine is complete (as indicated by TLC), cool the reaction mixture slightly. Carefully add thioglycolic acid (0.92 g, 0.7 mL, 10 mmol) dropwise to the flask.
Reaction to Completion: Heat the mixture back to reflux and continue stirring for an additional 4-6 hours. Monitor the progress of the reaction by TLC until the imine spot has disappeared.
Work-up and Isolation:
Cool the reaction mixture to room temperature. A solid precipitate may form.
Pour the mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted acids. Stir for 15 minutes.
Filter the solid product using a Buchner funnel and wash thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol.
Purification:
Recrystallize the crude solid from hot ethanol to obtain the pure 2-(8-methoxyquinolin-3-yl)-3-(4-chlorophenyl)thiazolidin-4-one as a crystalline solid.
Dry the purified product under vacuum.
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Characterization and Data
The structure of the synthesized thiazolidinone must be confirmed using standard spectroscopic methods.[5][9]
FT-IR (KBr, cm⁻¹): The formation of the thiazolidinone ring is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1680-1735 cm⁻¹.[9][10] Other key peaks include C-N stretching and aromatic C-H stretching.
¹H NMR (DMSO-d₆, δ ppm): The spectrum should unambiguously confirm the structure. Key signals include:
A singlet for the N-CH-S proton of the thiazolidinone ring, typically appearing around δ 6.0-6.8 ppm.[9]
Two doublets (due to geminal coupling) for the S-CH₂ protons of the thiazolidinone ring, typically between δ 3.8-4.2 ppm.[5][9]
A singlet for the methoxy (-OCH₃) protons around δ 3.9 ppm.
A complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoline and substituted phenyl rings.
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the final product.
Table 1: Representative Data for Synthesized Derivatives
Entry
Amine Component
Reaction Time (h)
Yield (%)
M.p. (°C)
1
Aniline
8
88
210-212
2
4-Chloroaniline
7
92
225-227
3
4-Methoxyaniline
9
85
201-203
4
4-Nitroaniline
6
94
240-242
Note: Data are representative and may vary based on specific experimental conditions. The trend of electron-withdrawing groups on the aromatic amine leading to faster reactions and higher yields is commonly observed.[6]
Discussion and Field Insights
Choice of Solvent and Catalyst: Toluene with a Dean-Stark apparatus is highly effective for removing water and driving the initial imine formation to completion.[11] While p-TsOH is a reliable catalyst, other Lewis acids like ZnCl₂ or greener catalysts such as thiamine hydrochloride (Vitamin B1) could also be explored.[5][7]
Reaction Monitoring: TLC is critical for determining the completion of each stage. Incomplete imine formation before the addition of thioglycolic acid can lead to side products and lower yields.
Purification: Recrystallization is generally sufficient for obtaining a high-purity product. If oily impurities are present, column chromatography may be required.
Scope and Limitations: This protocol is broadly applicable to a wide range of aromatic and aliphatic primary amines, allowing for the creation of a diverse compound library. Sterically hindered amines may require longer reaction times or more forceful conditions.
Conclusion
The described one-pot, three-component protocol provides a highly efficient, straightforward, and scalable method for the synthesis of novel thiazolidin-4-ones bearing an 8-methoxyquinoline moiety. This approach minimizes waste and simplifies the synthetic process, making it an invaluable tool for researchers in medicinal chemistry and drug development engaged in the discovery of new anticancer and antimicrobial agents.
References
Verma, A., Joshi, S., & Singh, D. (2013). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 23(8), 2334-2338. Available at: [Link]
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Journal of the Brazilian Chemical Society, 18(5), 855-880. Available at: [Link]
Vassiliou, S., et al. (2020). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 25(18), 4138. Available at: [Link]
Abdel-Gawad, N. M., et al. (2022). Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. Archives of Pharmacal Research, 45(1), 34-51. Available at: [Link]
Chaitanya, K., et al. (2011). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Rasayan Journal of Chemistry, 4(4), 811-816. Available at: [Link]
Al-Sultani, K. H. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 1001-1011. Available at: [Link]
Hiremath, S. P., et al. (2023). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 60(1), 1-25. Available at: [Link]
Khan, I. (n.d.). Synthesis of novel thiazolidinone derivatives. PRRDB. Available at: [Link]
Hassan, A. Y., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(4), 585-593. Available at: [Link]
Desai, N. C., et al. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research, 2(4), 107-124. Available at: [Link]
Farid, M. A., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie, 345(7), 547-556. Available at: [Link]
Pan, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. Molecules, 25(15), 3536. Available at: [Link]
Kumar, S., et al. (2013). Synthesis and evaluation of newer quinoline derivatives of thiazolidinediones for their antidiabetic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 819-824. Available at: [Link]
Bhagat, D. S., et al. (2022). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Materials Today: Proceedings, 57, 1929-1935. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of Some Furo-Thiazolidine Derivatives Starting from Aldimines. Polycyclic Aromatic Compounds, 39(2), 163-170. Available at: [Link]
Patel, H. D., et al. (2018). One Pot Three-Component Synthesis of Thiazolidinone Derivatives of 4-Methylthiazole-5-carbaldehyde and its Biological Evaluation. Asian Journal of Organic & Medicinal Chemistry, 3(3), 100-107. Available at: [Link]
Improving yield of Vilsmeier-Haack formylation of 8-methoxyquinoline
Ticket ID: VH-8MQ-OPT Subject: Improving Yield and Regioselectivity in the Formylation of 8-Methoxyquinoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encount...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: VH-8MQ-OPT
Subject: Improving Yield and Regioselectivity in the Formylation of 8-Methoxyquinoline
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering suboptimal yields in the synthesis of 8-methoxyquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction. The quinoline ring system is electron-deficient (π-deficient) compared to benzene; however, the methoxy group at the C8 position provides crucial electron donation.
The reaction is an electrophilic aromatic substitution where the in situ generated chloroiminium ion attacks the most nucleophilic site. In 8-methoxyquinoline, the C5 position is electronically activated (para- to the methoxy group) and sterically accessible, making it the primary target. Low yields typically stem from three failure points: thermal instability of the intermediate , incomplete hydrolysis , or inefficient trapping of the electrophile due to moisture.
Part 1: The "Gold Standard" Protocol
Use this baseline methodology to validate your current process. Deviations from this stoichiometry or temperature profile are the most common causes of yield loss.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
8-Methoxyquinoline
1.0
Substrate
Must be dry; water kills the reagent.
POCl
1.5 - 2.0
Reagent
Freshly distilled if yellow/viscous.
DMF
5.0 - 8.0
Solvent/Reagent
Anhydrous (<0.05% HO).
Sodium Acetate
Excess
Buffer
Prevents tar formation during quenching.
Step-by-Step Workflow
Reagent Formation (The "Cold" Step):
Charge anhydrous DMF into a flame-dried flask under Argon/Nitrogen.
Cool to 0°C .
Add POCl
dropwise over 20–30 minutes. Do not let the temperature rise above 5°C.
Wait: Stir at 0°C for 30 minutes. A white/yellow precipitate (Vilsmeier salt) may form. This is good.
Substrate Addition:
Dissolve 8-methoxyquinoline in a minimum volume of DMF (1–2 mL per gram).
Add this solution dropwise to the Vilsmeier reagent at 0°C .[1]
The Heating Ramp (Critical for Quinolines):
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
Heat to 70–80°C for 4–6 hours.
Note: Unlike simple anisole (which reacts at RT), the pyridine ring deactivates the system, requiring thermal energy to overcome the activation barrier at C5.
Buffered Quenching (The "Yield Saver"):
Pour the reaction mixture onto crushed ice (~5x reaction volume).
Do not use strong base (NaOH) immediately. Instead, add a saturated solution of Sodium Acetate until pH ≈ 5–6.
Stir vigorously for 1 hour. This ensures the iminium intermediate (
) fully hydrolyzes to the aldehyde ().
Adjust pH to 7–8 with NaHCO
only after hydrolysis is complete. Extract with DCM or Ethyl Acetate.
Part 2: Diagnostic Workflow
Use this logic tree to identify where your specific experiment is failing.
Caption: Diagnostic logic for isolating yield loss in Vilsmeier-Haack formylation.
Part 3: Troubleshooting FAQs
Q1: Why is my product stuck as the iminium salt (water-soluble) and not extracting?
A: This is the most common failure mode. The intermediate iminium salt is stable in acidic water.
The Fix: You must buffer the quench. If the solution is too acidic (pH < 2), the equilibrium favors the iminium species. If you add strong base (NaOH) too fast, you risk Cannizzaro reactions or polymerization.
Protocol Adjustment: Use Sodium Acetate to buffer the solution to pH 5. Stir for at least 60 minutes. The mixture should turn from a clear/yellow solution to a suspension as the aldehyde precipitates (aldehydes are less soluble in water than iminium salts).
Q2: I see multiple spots on TLC. Is regioselectivity an issue?
A: While the 5-position is strongly favored due to the 8-methoxy directing group (para-effect), the 7-position (ortho-effect) is a minor competitor.
Analysis: The 5-formyl isomer is typically the major product (>90%).
Purification: These isomers usually have distinct R
values. Recrystallization from ethanol or acetonitrile often isolates the 5-formyl derivative purely, as it tends to be more crystalline and symmetrical than the 7-isomer.
Q3: My reaction turns into a black tar upon heating.
A: This indicates thermal decomposition or polymerization.
Cause: Adding the substrate to the Vilsmeier reagent while hot or heating too rapidly. The formation of the Vilsmeier complex is exothermic; adding the substrate releases more heat.
The Fix: Ensure the "Cold Step" is respected. Add substrate at 0°C. Only start heating once the addition is complete and the mixture is homogenous. Do not exceed 90°C.
Q4: Can I use microwave irradiation to improve yield?
A: Yes. Literature suggests that microwave-assisted Vilsmeier-Haack reactions on quinolines can reduce reaction times from hours to minutes and suppress tar formation.
Conditions: 120°C, 200W, 5–10 minutes [1]. However, scale-up is difficult with microwaves; for >5g batches, stick to the thermal protocol.
Part 4: Mechanistic Visualization
Understanding the pathway helps predict side reactions.
Caption: Electrophilic attack at C5 followed by critical hydrolysis step.
References
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. National Institute of Science Communication and Policy Research (NIScPR). (2015).[2] Demonstrates microwave vs. conventional heating for quinoline derivatives. [3][4][5][6]
Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines. ResearchGate / Indian Journal of Chemistry. (2025).[1][3][7] Provides detailed stoichiometry and workup procedures for substituted quinolines. 3
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[2][3][4][8][9][10][11][12][13] General mechanism and conditions for electron-rich arenes.[1] 9[3][5][6][13]
Reinvestigation of bromination of 8-substituted quinolines. ACG Publications. (2016).[5][14] Discusses the reactivity of 8-methoxyquinoline and isolation of 5-substituted derivatives. 14[3][5][6][13]
Preventing oxidation of 8-Methoxyquinoline-3-carbaldehyde during storage
Technical Support Center: Stability Management of 8-Methoxyquinoline-3-carbaldehyde Executive Summary 8-Methoxyquinoline-3-carbaldehyde (8-MQC) is a valuable heterocyclic intermediate. However, like many electron-rich ar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Management of 8-Methoxyquinoline-3-carbaldehyde
Executive Summary
8-Methoxyquinoline-3-carbaldehyde (8-MQC) is a valuable heterocyclic intermediate. However, like many electron-rich aromatic aldehydes, it exhibits significant sensitivity to autoxidation , converting to 8-methoxyquinoline-3-carboxylic acid upon exposure to atmospheric oxygen. This degradation is accelerated by light (UV/Vis) and trace metal impurities. This guide provides the mechanistic rationale for instability and actionable protocols for storage and remediation.[1]
Module 1: The Science of Degradation
Why is my compound degrading?
The degradation of 8-MQC is not a simple hydrolysis but a radical chain autoxidation . The methoxy group at the C8 position is an electron-donating group (EDG). While this increases the nucleophilicity of the quinoline ring, it also makes the aldehyde hydrogen more susceptible to radical abstraction compared to electron-deficient systems.
The Mechanism:
Initiation: Light or trace metals generate a radical by abstracting the formyl hydrogen.
Propagation: The acyl radical reacts with atmospheric oxygen to form a peracid radical, which then abstracts a hydrogen from another aldehyde molecule.
Termination: The resulting peracid oxidizes a second molecule of aldehyde, yielding two molecules of the carboxylic acid contaminant (8-methoxyquinoline-3-carboxylic acid).
Visualization: Radical Autoxidation Pathway
Figure 1: Radical autoxidation cascade converting the aldehyde to carboxylic acid.
Module 2: Storage Protocol (The "Golden Standard")
To maintain purity >98% over long durations (>6 months), strict exclusion of oxygen and light is required.
Standard Operating Procedure (SOP):
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Arrhenius equation dictates that lower T exponentially slows radical propagation rates.
Atmosphere
Argon (preferred) or Nitrogen
Argon is heavier than air and provides a better "blanket" in the vial than Nitrogen.
Container
Amber Glass
Blocks UV radiation (200-400nm) which catalyzes the initial radical formation.
Seal
Teflon-lined cap + Parafilm
Teflon prevents leaching of plasticizers; Parafilm creates a secondary gas barrier.
State
Solid (Crystal)
Store as a solid. Solutions (e.g., in DCM or DMSO) have higher diffusion rates for , accelerating oxidation.
Module 3: Troubleshooting & FAQs
Q1: My yellow solid has developed white crusts/spots. What is this?
Diagnosis: This is likely 8-methoxyquinoline-3-carboxylic acid . The acid typically has a higher melting point and lower solubility in non-polar solvents than the aldehyde.
Action: Perform a Bicarbonate Wash (See Module 4). Do not use the material without purification, as the acid can quench basic reagents (e.g., LDA, NaH) in subsequent steps.
Q2: The compound has turned from yellow to dark brown/black.
Diagnosis: This indicates polymerization or N-oxide formation , often caused by light exposure or acid-catalyzed condensation (if the carboxylic acid content got too high).
Action: Check purity via TLC/HPLC. If purity is <80%, recrystallization is required. If >80%, a filtration through a short silica plug (eluting with DCM) may remove the dark, polar polymers.
Q3: Can I store it in solution (e.g., DMSO stock)?
Answer:No. Aldehydes in DMSO are prone to oxidation over time, and DMSO itself is hygroscopic. Water promotes hydrate formation (gem-diol), which complicates stoichiometry. Always store as a dry solid.
Q4: How do I weigh small amounts without degrading the bulk?
Technique:
Remove the vial from the freezer and allow it to warm to room temperature before opening. (Opening cold causes water condensation inside the vial).
Flush the headspace with Argon immediately after weighing.
Reseal with Parafilm.
Module 4: Remediation & Purification Protocols
If oxidation is detected (e.g., appearance of a broad -OH peak at 10-12 ppm in
H NMR), use one of the following methods.
Method A: The "Acid Scavenge" (For Minor Oxidation <10%)
Best for quick cleanup of small batches.
Dissolve the impure aldehyde in Dichloromethane (DCM) or Ethyl Acetate.
Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .
Chemistry:
. The salt stays in the water; the aldehyde stays in the DCM.
Wash once with brine.
Dry over
, filter, and concentrate in vacuo.
Method B: The "Bisulfite Reset" (For Heavy Oxidation >10%)
Best for high-purity recovery. This method selectively extracts the aldehyde into water, leaving non-aldehyde impurities behind.[2]
Workflow Diagram:
Figure 2: Bisulfite adduct purification workflow.
Protocol:
Dissolve impure material in minimal Ethanol.
Add excess saturated Sodium Bisulfite (
) solution. Shake vigorously.
The aldehyde forms a bisulfite adduct (usually a white precipitate).
Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities).
Suspend the solid in water and add Sodium Carbonate (
) to pH >10.
Extract the regenerated aldehyde into DCM, dry, and concentrate.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text describing radical autoxidation mechanisms of aldehydes). Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for Bisulfite purification protocols). Link
Loba Chemie. (2025).[3] Safety Data Sheet: Quinoline. (General handling and stability data for quinoline derivatives). Link
Sigma-Aldrich. (2025). Product Specification: Quinoline-3-carbaldehyde derivatives. (Storage temperature and handling recommendations). Link
In the Vilsmeier-Haack formylation of quinolines, the "workup" is not a single step; it is a two-phase chemical operation. You are simultaneously trying to:
Liberate the product: Hydrolyze the stable iminium salt intermediate to release the aldehyde, while managing the pH to precipitate the basic quinoline product.
Critical Safety Warning: POCl
hydrolysis is violently exothermic (). Never add water directly to a reaction mixture containing significant excess POCl.[1] This creates a "delayed exotherm" risk where the denser POCl sinks, remains unreacted due to an interfacial crust, and then violently hydrolyzes upon agitation.
The Mechanism: Why Your Workup Stalls or Smokes
To troubleshoot effectively, you must visualize the species present in your flask before quenching.
Figure 1: The Vilsmeier-Haack reaction pathway.[2][3][4][5] Note that the "Intermediate" iminium salt often requires heat or base to hydrolyze, whereas POCl
Q: The reaction mixture smokes and boils violently when I add water. How do I stop this?A: You are performing a "forward quench" (water into acid), which is dangerous. The "smoke" is HCl gas vaporizing due to the heat of POCl
hydrolysis.
Correction: Switch to an Inverse Quench . Pour your reaction mixture slowly into a vigorously stirred slurry of ice/water or buffered solution. This ensures water is always in vast excess, acting as a heat sink.
Q: I quenched on ice, but the temperature spiked 20 minutes later. Why?A: This is the "Induction Trap." At
, POCl hydrolysis is slow.[1] You likely created an emulsion where POCl droplets were encapsulated. As the mixture warmed to room temperature, the reaction accelerated, releasing all the heat at once.
Correction: After the inverse quench, maintain vigorous stirring and allow the mixture to warm to
controlled (with an ice bath standby) to ensure all POCl is consumed before proceeding to neutralization.
Category B: Isolation & Yield
Q: I neutralized the mixture, but my product is an oil/gum, not a solid.A: This is a common isoelectric point issue.
Check pH: Quinoline aldehydes are weak bases. If the pH is too low (< 4), the quinoline nitrogen is protonated (water-soluble). If pH is too high (> 10), you risk Cannizzaro reactions or aldol condensation.
The Fix: Adjust pH to 7–8 using Sodium Acetate (gentle) or saturated NaHCO
. Scratch the flask walls to induce crystallization. If it remains oily, extract with DCM, dry, and recrystallize from Ethyl Acetate/Hexane.
Q: My yield is low, but the starting material is gone.A: You may have incompletely hydrolyzed the iminium salt. Unlike POCl
, the iminium intermediate is stable.
The Fix: After the initial quench of POCl
(exotherm subsides), the mixture often needs to be stirred for 1–2 hours, sometimes with mild heating () or adjusting pH to ~5, to fully convert the iminium species to the aldehyde.
Comparative Data: Quenching Agents
Choosing the right quenching media is critical for product stability.
Quenching Agent
Exotherm Control
Gas Evolution
Suitability for Quinolines
Notes
Ice/Water
Moderate
None
Good
Results in highly acidic solution (HCl/HPO). Product stays in solution until basified.
Sat. NaOAc (aq)
Excellent
None
Best
Buffers pH to ~4–5. Prevents strong acid spikes. Ideal for acid-sensitive substrates.
Sat. NaHCO
Poor
High (CO)
Moderate
Violent foaming can cause overflow. Use only for final neutralization, not initial quench.
NaOH (aq)
Dangerous
None
Poor
High risk of hydrolysis of the aldehyde or other functional groups. Avoid if possible.
Recommended Protocols
Protocol A: The "Sodium Acetate" Buffer Method (Recommended)
Best for: High-value synthesis, scale >10g, or acid-sensitive substrates.
Prepare Quench Buffer: In a large beaker (3x reaction volume), dissolve Sodium Acetate trihydrate in water (approx. 3M solution). Cool to
.
Inverse Quench: Transfer the Vilsmeier reaction mixture (DMF/POCl
) into a dropping funnel.
Addition: Dropwise add the reaction mixture to the stirred NaOAc solution.
Hydrolysis: Once addition is complete, stir at room temperature for 1 hour.
Isolation: The quinoline aldehyde often precipitates as a solid from this buffered solution. Filter and wash with water.[7][8] If no solid forms, neutralize further to pH 7 with NaHCO
and extract with Ethyl Acetate.
Protocol B: Standard Ice-Water Inverse Quench
Best for: Small scale (<5g), robust substrates.
Prepare Ice Slurry: Fill a beaker with crushed ice (approx. 5x mass of POCl
used).
Inverse Quench: Pour the reaction mixture slowly onto the stirring ice.
Wait: Stir for 30 minutes. Ensure all ice melts and the solution is homogeneous.
Basify: The solution will be pH < 1. Slowly add solid NaHCO
or 2M NaOH until pH reaches 7–8.
Warning: Foaming will occur with Bicarbonate.
Filtration: Collect the precipitate. Recrystallize from Ethanol or Ethyl Acetate if necessary.
Li, X., et al. "Development of a Safe and Scalable Process for the Preparation of Indole-3-carbaldehyde." Organic Process Research & Development, 2012, 16(11), 1727–1735.
Technical Support Center: 8-Methoxyquinoline-3-carbaldehyde (8-MQ-3-CHO)
Topic: Solubility issues of 8-Methoxyquinoline-3-carbaldehyde in methanol Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary: The Metha...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility issues of 8-Methoxyquinoline-3-carbaldehyde in methanol
Content Type: Technical Support Center Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary: The Methanol Paradox
Current Status: Active
Compound: 8-Methoxyquinoline-3-carbaldehyde
Chemical Class: Heterocyclic Aromatic Aldehyde[1]
The Core Issue: Users frequently report that 8-Methoxyquinoline-3-carbaldehyde exhibits poor or inconsistent solubility in methanol (MeOH) at ambient temperatures.[1] While methanol is a standard solvent for many organic transformations, this specific quinoline derivative often behaves as a "solubility gatekeeper"—insoluble in cold MeOH, but readily soluble in hot MeOH.[1]
This behavior is not a defect but a physical characteristic driven by strong
- stacking interactions and high crystal lattice energy, typical of planar quinoline-3-carbaldehyde systems.[1] This guide provides the diagnostic logic and experimental protocols to overcome these solubility barriers without compromising chemical integrity.
Part 1: Diagnostic & Initial Troubleshooting[1]
Interactive Decision Tree
Before altering your reaction conditions, use this logic flow to identify the root cause of the solubility failure.
Figure 1: Diagnostic decision tree for determining the appropriate solubilization strategy based on thermal response.
Part 2: Technical FAQs & Troubleshooting
Q1: Why does 8-Methoxyquinoline-3-carbaldehyde float as a solid in cold methanol despite being a polar molecule?
The Mechanistic Insight:
While the aldehyde and methoxy groups are polar, the core quinoline ring is a large, flat, hydrophobic aromatic system.[1] In the solid state, these molecules stack efficiently like plates (pi-stacking), creating a high Crystal Lattice Energy .[1]
Thermodynamics: At 25°C, the energy required to break these intermolecular pi-pi interactions is greater than the solvation energy released by methanol surrounding the molecule.[1]
The Fix: Heat provides the kinetic energy to disrupt the lattice.[1] Once dissolved, the entropy favors the solution state, but upon cooling, the lattice energy often wins again, causing recrystallization.[1]
Q2: I heated it, it dissolved, but precipitated immediately when I added my reagent. What happened?
The "Crash-Out" Effect:
This is a classic supersaturation failure.[1] By dissolving at reflux and then adding a cold reagent (or a reagent in a different solvent), you shocked the system.[1]
Troubleshooting:
Pre-heat your reagent: Ensure the reagent solution is also warm before addition.
Use a Co-solvent: Methanol alone is a "marginal" solvent.[1] Adding a "true" solvent (like Dichloromethane or DMF) creates a buffer against precipitation.[1]
Q3: Could the aldehyde be reacting with the methanol?
The Hidden Reaction (Hemiacetal Formation):
Yes.[1] Aldehydes in primary alcohols can reversibly form hemiacetals, especially if catalytic acid or base is present.[1]
Impact: This usually increases solubility.[1] If your compound is becoming less soluble over time, it might be undergoing an aldol condensation (self-polymerization) or oxidizing to the carboxylic acid (which is less soluble in neutral MeOH).[1]
Verification: Run a TLC. If you see a "streak" or a baseline spot, your aldehyde is degrading, not just failing to dissolve.[1]
Part 3: Advanced Solubilization Protocols
Protocol A: The Binary Solvent System (Recommended)
If methanol is required for the reaction (e.g., NaBH4 reduction or Schiff base formation), do not rely on methanol alone. Use a "Carrier Solvent."[1]
Solvent Compatibility Table
Solvent System
Ratio (v/v)
Solubility Status
Application
MeOH (Pure)
100%
Poor (Cold) / Good (Hot)
Recrystallization only
DCM / MeOH
1:1 to 1:4
Excellent
General Synthesis / Reductions
THF / MeOH
1:1
Good
Schiff Base Formation
DMF / MeOH
1:9
Excellent
High-Temp Reactions
Toluene
100%
Moderate
Non-polar transformations
Step-by-Step Methodology:
Dissolution: Place 8-Methoxyquinoline-3-carbaldehyde in the flask.
Carrier Addition: Add the minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) required to fully dissolve the solid at room temperature.[1]
Note: DCM is preferred for ease of removal; THF is preferred if higher temps (>40°C) are needed.
Dilution: Slowly add Methanol to the stirring solution.
Observation: If turbidity (cloudiness) appears, add a small aliquot of the Carrier Solvent until clear.[1]
Reaction: Proceed with reagent addition.
Protocol B: Protonation-Assisted Solubilization
Use this ONLY if your reaction can tolerate acidic conditions.[1]
The quinoline nitrogen is a weak base (
for conjugate acid).[1][2] Protonating it drastically increases polarity and methanol solubility.[1]
Suspend the compound in Methanol.
Add 1.0 - 1.1 equivalents of Acetic Acid or TFA .[1]
The mixture should clear rapidly as the quinolinium salt forms.[1]
Warning: This deactivates the nucleophilicity of the nitrogen but activates the aldehyde carbonyl toward nucleophilic attack.[1]
If you used Methanol for the reaction, you can exploit its poor solubility for purification.[1]
Concentration: Remove the "Carrier Solvent" (DCM/THF) via rotary evaporation, leaving the Methanol behind.[1]
Crystallization: As the good solvent is removed, the 8-Methoxyquinoline-3-carbaldehyde (or its derivative) will likely precipitate from the remaining Methanol.[1]
Filtration: Cool the Methanol slurry to 0°C for 30 minutes, then filter. This often yields high-purity product, leaving impurities in the mother liquor.[1]
References
PubChem. 8-Methoxyquinoline-2-carbaldehyde (Isomer Analog Data). National Library of Medicine.[1] Available at: [Link]
Mphahlele, M. J., et al. (2012).[1][4] Synthesis and Photophysical Properties of the 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives. Molecules, 17(12), 14186–14204.[1][4] (Demonstrates solubility profiles of quinoline-3-carbaldehydes in CHCl3/MeOH mixtures). Available at: [Link]
ResearchGate. Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. (Discusses solvent choices including DMF and alcohols for Schiff base formation). Available at: [Link]
Troubleshooting low yields in Schiff base condensation with quinoline aldehydes
Introduction: Navigating the Nuances of Quinoline Schiff Base Condensations Welcome to the A-Moiety Synthesis Division's dedicated technical support center. This guide is designed for our valued partners in research, dis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Nuances of Quinoline Schiff Base Condensations
Welcome to the A-Moiety Synthesis Division's dedicated technical support center. This guide is designed for our valued partners in research, discovery, and drug development who are working with the versatile yet sometimes challenging Schiff base condensation of quinoline aldehydes. Quinoline-based Schiff bases are a cornerstone of modern medicinal chemistry, offering a privileged scaffold for a diverse array of biological activities.[1][2] However, the unique electronic landscape of the quinoline ring system can introduce complexities into this seemingly straightforward condensation, often leading to frustratingly low yields.
This document is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to delve into the mechanistic reasoning behind experimental design. As your Senior Application Scientist, my goal is to empower you with the expert insights and validated strategies necessary to overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: From Low Yields to Purified Product
This section is formatted to address the specific, practical problems you may encounter at the bench. Each issue is followed by a detailed analysis of potential causes and a series of actionable, field-proven solutions.
Question 1: My reaction has stalled or is giving very low yields of the desired Schiff base. What are the primary factors to investigate?
Low conversion is the most common issue in this class of reactions. The root cause often lies in one of three areas: the inherent reactivity of your starting materials, suboptimal reaction conditions, or catalyst inefficiency. Let's dissect these systematically.
Possible Cause 1: Reduced Electrophilicity of the Quinoline Aldehyde
The quinoline ring, being a heteroaromatic system, can influence the reactivity of the aldehyde group. The nitrogen atom's position and the presence of other substituents can either activate or deactivate the carbonyl carbon towards nucleophilic attack.[3]
Solutions:
Catalyst Selection: If you are using a mild Brønsted acid like acetic acid, consider switching to a Lewis acid. Lewis acids, such as ZnCl₂, AlCl₃, or metal triflates (e.g., Sc(OTf)₃), can coordinate to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[4] This is particularly effective for quinoline aldehydes with electron-donating groups that reduce the inherent reactivity of the aldehyde.
Amine Reactivity: Ensure your amine partner is sufficiently nucleophilic. Aromatic amines with strong electron-withdrawing groups will be less reactive and may require more forcing conditions or a more potent catalyst.[2]
Possible Cause 2: Reversibility of the Reaction and Water Accumulation
Schiff base formation is a reversible equilibrium reaction that produces one equivalent of water.[5][6] If water is allowed to accumulate, it can hydrolyze the imine product back to the starting aldehyde and amine, thus lowering the net yield.[5]
Solutions:
Azeotropic Water Removal: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to physically remove water as it forms. This is a classic and highly effective method to drive the equilibrium towards the product.
Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are excellent choices.[5] Ensure the dehydrating agent is activated (e.g., by heating under vacuum) before use.
Possible Cause 3: Inappropriate Reaction Temperature or Time
Many Schiff base condensations require an initial energy input to overcome the activation barrier for the formation of the hemiaminal intermediate and its subsequent dehydration.[7]
Solutions:
Thermal Conditions: Most reactions involving quinoline aldehydes benefit from heating. Refluxing in a suitable solvent like ethanol or toluene for several hours is a common starting point.[1][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Microwave Synthesis: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by promoting efficient and uniform heating.[9]
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?
Side reactions can be a major source of yield loss and can complicate purification. With quinoline aldehydes, there are a few common culprits to be aware of.
Possible Cause 1: Cannizzaro Reaction
If your quinoline aldehyde lacks α-hydrogens and the reaction is run under strongly basic conditions, it can undergo a Cannizzaro reaction. This is a disproportionation where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.[10][11]
Solutions:
Avoid Strong Bases: The Cannizzaro reaction is base-catalyzed. If you are attempting a base-catalyzed condensation, use milder bases or catalytic amounts. For most quinoline aldehyde condensations, acid catalysis is preferred to avoid this side reaction.[12][13]
Crossed Cannizzaro Strategy: If basic conditions are necessary for other reasons, and you are performing a crossed condensation, using formaldehyde as a sacrificial aldehyde can be a strategy. Formaldehyde is more readily oxidized, thus preserving your more valuable quinoline aldehyde to be reduced.[14]
Possible Cause 2: Self-Condensation of the Amine or Aldehyde
While less common with aromatic aldehydes, under certain conditions, side reactions involving the starting materials themselves can occur, particularly at high temperatures.
Solutions:
Controlled Addition: Slowly add one reactant to the other to maintain a low concentration of the added reagent, which can disfavor self-condensation.
Optimize Temperature: Avoid excessively high temperatures, which can promote undesired polymerization or decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Schiff base condensation?
The reaction proceeds in two main stages:
Nucleophilic Addition: The acid catalyst protonates the carbonyl oxygen of the quinoline aldehyde, making the carbonyl carbon more electrophilic. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiaminal intermediate.[6]
Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the nitrogen then displaces the water molecule, and subsequent deprotonation of the nitrogen yields the final Schiff base (imine).[6]
Technical Support Center: Stability and Handling of 8-Methoxyquinoline-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxyquinoline-3-carbaldehyde. It addresses common stability challenges, offers troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxyquinoline-3-carbaldehyde. It addresses common stability challenges, offers troubleshooting advice for experimental inconsistencies, and provides validated protocols to ensure the integrity of your results.
Part 1: Core Stability Profile & Frequently Asked Questions (FAQs)
This section addresses the fundamental stability characteristics of 8-Methoxyquinoline-3-carbaldehyde, a molecule whose reactivity is governed by its aromatic aldehyde and electron-rich methoxy-quinoline functionalities.
Q1: What are the primary stability concerns for 8-Methoxyquinoline-3-carbaldehyde?
A1: The two principal stability concerns are oxidation and photodegradation .
Susceptibility to Oxidation: The aldehyde group (-CHO) is inherently reactive and prone to oxidation upon exposure to atmospheric oxygen.[1][2] This process converts the aldehyde to the corresponding carboxylic acid (8-Methoxyquinoline-3-carboxylic acid), altering the molecule's chemical properties and biological activity. Aromatic aldehydes with electron-donating groups, such as the methoxy (-OCH3) group present here, can be more susceptible to degradation.[3]
Sensitivity to Light: The quinoline ring system is known to be photosensitive and can undergo photodegradation, particularly when exposed to UV light.[4][5] This can lead to complex degradation pathways, including hydroxylation or even the destruction of the aromatic nucleus with prolonged exposure.[5][6]
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is critical to maintain the compound's purity and shelf-life. We recommend a multi-faceted approach:
Atmosphere: Store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container: Use airtight, amber glass vials to protect the compound from both air and light.[1]
Temperature: For long-term storage, keep the solid compound at or below 4°C.[2] Some protocols for highly reactive aldehydes even suggest storage at -20°C to minimize degradation.[2]
Antioxidants: For stock solutions intended for longer-term storage, consider the addition of an antioxidant like Butylated Hydroxytoluene (BHT).[3]
Q3: I've noticed a color change in my solid sample or solution. What does this signify?
A3: A visible color change, such as yellowing or darkening, is a strong indicator of chemical degradation.[6] This is often due to the formation of oxidized impurities or small amounts of polymeric byproducts.[2][7] If you observe a color change, it is imperative to assess the purity of your sample using an appropriate analytical method, such as HPLC, before proceeding with your experiments.[6]
Q4: What are the most likely degradation products if the compound is improperly handled?
A4: Based on the compound's structure, two primary degradation products are expected:
8-Methoxyquinoline-3-carboxylic acid: The product of the aldehyde group's oxidation by air. This is often the most common degradant.
Quinoline Ring Photoproducts: Exposure to light can generate various photoproducts, potentially including hydroxylated quinoline species.[4][5] The exact structures can be complex and are best identified through forced degradation studies coupled with mass spectrometry.
Q5: Can the solvent I use affect the stability of 8-Methoxyquinoline-3-carbaldehyde in solution?
A5: Absolutely. The choice of solvent is crucial.
Recommended Solvents: Use high-purity, HPLC-grade solvents such as acetonitrile or ethanol.[2][7] It is best practice to degas the solvent by sparging with argon or nitrogen before use to remove dissolved oxygen.
Solvents to Avoid: Avoid using solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane), as these can accelerate oxidation. Also, be mindful of the pH of aqueous solutions, as extreme pH levels can catalyze degradation.[5]
Part 2: Troubleshooting Guide for Experimental Inconsistencies
Issue 1: I'm seeing a steady decrease in my compound's activity or potency in cell-based assays over a multi-day experiment.
Probable Cause: This is a classic sign of compound degradation in your working solutions. The aldehyde is likely oxidizing in the aqueous, oxygen-rich culture medium, reducing the concentration of the active compound.
Troubleshooting Steps:
Prepare Fresh Solutions: Prepare fresh working solutions from a solid aliquot or a freshly thawed stock solution immediately before each experiment. Do not use solutions that have been stored at room temperature for extended periods.[2]
Assess Stock Solution Integrity: If the problem persists, your frozen stock solution may have degraded due to repeated freeze-thaw cycles or improper initial storage.[2] Re-evaluate the purity of your stock solution via HPLC.
Minimize Exposure: During experimental setup, minimize the time the compound is exposed to ambient light and air.
Issue 2: My HPLC or LC-MS analysis shows unexpected peaks that were not present when I first received the compound.
Probable Cause: The appearance of new peaks is direct evidence of degradation. These peaks represent degradants such as the oxidized carboxylic acid or various photoproducts.[2]
Troubleshooting Steps:
Characterize Degradants: Use a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks. The most common impurity will likely have a mass corresponding to the addition of one oxygen atom (M+16), indicating oxidation to the carboxylic acid.
Perform a Forced Degradation Study: To proactively identify potential degradants, we highly recommend performing a forced degradation study as outlined in Part 3. This will help confirm the identity of the peaks you are observing and validate that your analytical method is "stability-indicating."[8][9]
Review Handling Procedures: Scrutinize your sample handling and storage protocols against the best practices outlined in Part 1. Ensure all users in the lab are following the same procedures.
Part 3: Key Experimental Protocols
These protocols are designed to ensure the integrity and proper handling of 8-Methoxyquinoline-3-carbaldehyde in a research setting.
Protocol 1: Preparation of Stock Solutions
This protocol minimizes exposure to air and light during the critical solubilization step.
Preparation: Allow the sealed vial of solid 8-Methoxyquinoline-3-carbaldehyde to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Inert Environment: If available, perform all weighing and initial solubilization inside a glovebox under a nitrogen or argon atmosphere.
Standard Lab Bench Procedure:
Briefly flush the vial with an inert gas (argon or nitrogen).
Quickly add the required volume of degassed, high-purity solvent (e.g., acetonitrile or DMSO).
Seal the vial tightly with a PTFE-lined cap.
Vortex or sonicate until the compound is fully dissolved.
Storage: Aliquot the stock solution into smaller volume amber vials, flush with inert gas, and store at -20°C for long-term use. This avoids repeated freeze-thaw cycles of the main stock.[2]
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]
Objective: To intentionally degrade a sample of 8-Methoxyquinoline-3-carbaldehyde under various stress conditions to identify potential degradation products and pathways.
Methodology:
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
Expose aliquots of this solution to the stress conditions outlined in the table below.
Analyze the stressed samples by a suitable method (e.g., HPLC-UV/MS) alongside a control sample kept protected from stress.
Table 1: Forced Degradation Conditions
Stress Condition
Protocol
Expected Mechanism
Potential Products
Acid Hydrolysis
Add 0.1 M HCl; heat at 60°C for 24h.
Acid-catalyzed reactions.
Dependent on structure, but may be relatively stable.
Base Hydrolysis
Add 0.1 M NaOH; keep at RT for 24h.
Base-catalyzed reactions.
Potential for degradation, possibly faster than acid.
Oxidative
Add 3% H₂O₂; keep at RT for 24h.
Oxidation
8-Methoxyquinoline-3-carboxylic acid.
Thermal
Heat solution at 70°C for 48h in the dark.
Thermal Decomposition
Various decomposition products.
Photolytic
Expose solution to light (ICH Q1B guidelines: >1.2 million lux hours and >200 W·h/m² UV).[6]
Technical Support Center: Strategic Oxidation of Quinoline-3-Carbaldehydes
Welcome to the technical support center for the selective oxidation of quinoline-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective oxidation of quinoline-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The oxidation of the aldehyde group at the C-3 position of the quinoline scaffold is a critical step in the synthesis of numerous pharmacologically active compounds, including quinoline-3-carboxylic acids. However, the inherent reactivity of the quinoline system presents a unique set of challenges, often leading to undesired side reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and overcome these synthetic hurdles. By understanding the mechanistic underpinnings of both the desired reaction and potential side pathways, you can optimize your reaction conditions to achieve high yields and purity.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during the oxidation of quinoline-3-carbaldehydes. Each entry details the symptoms, potential causes, and actionable solutions based on established chemical principles.
Issue 1: Formation of Quinoline N-oxide as a Major Byproduct
Symptoms:
A significant peak in your mass spectrum corresponding to your desired product +16 amu.
Changes in the aromatic region of your ¹H and ¹³C NMR spectra, indicating a modification of the pyridine ring's electronic environment.
The appearance of a new, more polar spot on your TLC plate.
Root Cause Analysis:
The lone pair of electrons on the quinoline nitrogen is nucleophilic and susceptible to attack by oxidizing agents, leading to the formation of a quinoline N-oxide.[1] This is particularly common when using strong oxidants like peroxyacids (e.g., m-CPBA), hydrogen peroxide, or ozone.[1]
Mitigation Strategies:
1. Protonation of the Quinoline Nitrogen:
Principle: Performing the reaction in an acidic medium protonates the quinoline nitrogen. This masks the lone pair, rendering it significantly less nucleophilic and thus, less prone to oxidation.[1]
Protocol:
Dissolve your quinoline-3-carbaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water).
Add a mild acid such as monosodium phosphate (NaH₂PO₄) to buffer the solution.
Slowly add your oxidant (e.g., sodium chlorite) to the reaction mixture.
Monitor the reaction progress by TLC or LC-MS.
2. Strategic Choice of Oxidant:
Principle: Employing milder, more selective oxidizing agents can favor the oxidation of the aldehyde over the quinoline nitrogen. The Pinnick oxidation is a highly effective method for this transformation.[2][3]
Protocol (Pinnick Oxidation):
Dissolve the quinoline-3-carbaldehyde in a mixture of t-butanol and water.
Add a phosphate buffer (e.g., NaH₂PO₄) and 2-methyl-2-butene as a hypochlorite scavenger.[2]
Slowly add a solution of sodium chlorite (NaClO₂) in water, maintaining the temperature below 10 °C.
Stir the reaction at room temperature until completion.
Workflow for Mitigating N-Oxide Formation:
Caption: Simplified Baeyer-Villiger mechanism for aldehydes.
Mitigation Strategies:
1. Avoid Peroxyacid-Based Oxidants:
Principle: The most straightforward way to prevent the Baeyer-Villiger side reaction is to use an oxidant that does not proceed through the Criegee intermediate.
Chromic acid (Jones reagent), though less desirable due to its toxicity.
[4]
2. Control Reaction Temperature:
Principle: Lowering the reaction temperature can help to suppress the rearrangement pathway that leads to the formate ester.
Protocol:
Cool the reaction mixture to 0 °C before the addition of the oxidant.
Maintain this temperature throughout the addition process.
Allow the reaction to slowly warm to room temperature while monitoring its progress.
Issue 3: Over-oxidation to Degradation Products
Symptoms:
A complex mixture of products is observed by LC-MS and NMR.
Low yield of the desired carboxylic acid.
Possible observation of products resulting from the cleavage of the quinoline ring system.
Root Cause Analysis:
Harsh oxidizing conditions, such as the use of strong oxidants at elevated temperatures or for prolonged reaction times, can lead to the over-oxidation and degradation of the quinoline ring system.
Mitigation Strategies:
1. Careful Control of Stoichiometry and Reaction Time:
Principle: Use the minimum amount of oxidant necessary to achieve full conversion of the starting material.
Protocol:
Start with a stoichiometric amount of the oxidant.
Monitor the reaction closely by TLC or LC-MS at regular intervals.
Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
2. Use of Scavengers:
Principle: Certain byproducts of oxidation reactions, such as hypochlorous acid in the Pinnick oxidation, can themselves be reactive oxidizing agents. [2]The addition of a scavenger can remove these reactive species from the reaction mixture.
[5][6]* Recommended Scavengers for Pinnick Oxidation:
2-Methyl-2-butene
Hydrogen peroxide (in small amounts)
Comparative Table of Common Oxidants:
Oxidant
Typical Conditions
Advantages
Potential Side Reactions
Sodium Chlorite (Pinnick)
t-BuOH/H₂O, NaH₂PO₄, scavenger
High selectivity for aldehydes, mild conditions, tolerates a wide range of functional groups. [2][3][7]
Formation of reactive chlorine species if not properly scavenged. [2]
Highly toxic, harsh acidic conditions, can lead to over-oxidation. [4]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for oxidizing quinoline-3-carbaldehydes to the corresponding carboxylic acids?
For general applications, the Pinnick oxidation is highly recommended. [2][3]Its mild reaction conditions and high selectivity for the aldehyde functional group make it compatible with a wide variety of other sensitive functionalities that may be present on the quinoline scaffold. The use of a hypochlorite scavenger is crucial for achieving high yields and minimizing side reactions.
[2]
Q2: How do substituents on the quinoline ring affect the oxidation reaction?
Electron-donating groups on the quinoline ring can increase the nucleophilicity of the quinoline nitrogen, making it more susceptible to N-oxidation. Conversely, electron-withdrawing groups can deactivate the nitrogen, reducing the likelihood of this side reaction. The electronic nature of the substituents can also influence the reactivity of the aldehyde group itself.
Q3: Can I use catalytic methods for this oxidation?
Yes, catalytic aerobic oxidation using transition metal complexes, such as those based on palladium, has been explored for the oxidation of related methylquinolines and can be adapted for quinoline-3-carbaldehydes. [10]These methods are often considered "greener" as they use molecular oxygen as the terminal oxidant. However, the development and optimization of these catalytic systems can be more complex than stoichiometric oxidations.
Q4: My desired quinoline-3-carboxylic acid is unstable under the reaction conditions. What can I do?
If your product is sensitive to the oxidation conditions, consider a two-step approach:
Protect the aldehyde: Convert the aldehyde to a more stable functional group, such as an acetal, that will not react with the oxidizing agent.
[11]2. Perform the necessary transformations on other parts of the molecule.
Deprotect the aldehyde and then perform the oxidation under the mildest possible conditions (e.g., Pinnick oxidation).
Q5: Are there enzymatic methods for the selective oxidation of quinoline derivatives?
Enzymatic approaches for the site-selective oxidation of quinoline and its derivatives are an emerging area of research. [12]These methods offer the potential for high selectivity under very mild conditions. However, they are often substrate-specific and may require significant development to be applicable to a particular quinoline-3-carbaldehyde.
References
Benchchem.
Wikipedia.
Chemistry LibreTexts. 19.
MDPI.
Quora.
KPU Pressbooks. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II.
Enzymatic approaches to site-selective oxidation of quinoline and deriv
Chemistry Steps.
ResearchGate. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.
PubMed. Possible role of alteration of aldehyde's scavenger enzymes during aging. (2004).
Organic Chemistry Portal.
Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones.
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002).
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
PMC.
Wikipedia.
Benchchem. The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis.
MDPI.
(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study.
Synthesis of 2-[(quinolin-8-yloxy)
Reddit. What's the most common method for the protection of aldehydes? : r/chemistry. (2023).
SciSpace. New Efficient Synthesis of 3-Carboxylquinolines.
American Heart Association Journals. Abstract 14031: Scavengers of Hyper-Reactive Oxidized Lipid Aldehydes Prevent Abnormal Calcium Handling of Ventricular Myocytes After Myocardial Infarction. (2011).
SciELO. A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
Scribd. Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
CDMF. The role of scavengers in the CdS film corrosion.
Chapter 7_Quinolines and Isoquinolines.pdf.
PMC. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
Organic Chemistry Portal. Synthesis of quinolines.
ACS Publications.
PMC. Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020).
Wikipedia. Quinoline.
Orgoly.
ResearchGate. Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025).
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Meth-Cohn Synthesis of 3-Formyl-8-MethoxyquinolineTopic: Reaction Temperature Optimization & Troubleshooting
Doc ID: TS-MC-8OMe-001
Role: Senior Application Scientist[1]
Executive Summary: The Thermodynamics of Cyclization
Welcome to the technical support hub for the synthesis of 2-chloro-3-formyl-8-methoxyquinoline via the Meth-Cohn (Vilsmeier-Haack) transformation.
If you are targeting the 3-formyl-8-methoxyquinoline scaffold, you are likely utilizing the reaction between
-(2-methoxyphenyl)acetamide (2'-methoxyacetanilide) and the Vilsmeier reagent (POCl/DMF).
The Critical Insight: Temperature is not just a variable here; it is the switch between three competing pathways.
< 10°C (Kinetic Control): Formation of the chloroiminium salt (Vilsmeier reagent).[2] No cyclization occurs.[2]
75°C – 90°C (Thermodynamic Window): The "Goldilocks" zone where the imidoyl chloride intermediate undergoes electrophilic aromatic substitution to close the ring.
> 100°C (Thermal Runaway): The electron-donating 8-methoxy group activates the ring significantly. Excessive heat triggers polymerization, leading to the dreaded "black tar" outcome.[2]
Optimized Standard Operating Procedure (SOP)
This protocol is calibrated for the 8-methoxy derivative. The electron-rich nature of the substrate requires stricter thermal ceilings than unsubstituted quinolines.
The Science: The 8-methoxy group makes the benzene ring highly nucleophilic. If you heat the mixture to 90°C+ immediately after adding the substrate, the exothermic Vilsmeier complex formation overlaps with the cyclization exotherm.[1] This double-exotherm causes local temperatures to spike >120°C, leading to polymerization.[1]
Solution:
Ensure the addition of substrate is done strictly at 0–5°C .[1]
Allow the mixture to stir at Room Temperature (25°C) for 30 minutes before applying external heat. This dissipates the initial heat of mixing.
Use an oil bath set to 85°C, not a heating mantle, to prevent hot spots.[2]
Q2: I am getting low yields (<40%) and recovering starting material.
Diagnosis: Incomplete Cyclization or Moisture Contamination.[2]
The Science: The Vilsmeier reagent (chloroiminium salt) is extremely water-sensitive. If your DMF is "wet" (contains dimethylamine or water), the reagent hydrolyzes before it can react with the acetamide.[1][2] Alternatively, if the reaction temperature never sustains >75°C, the energy barrier for the electrophilic attack on the aromatic ring is not overcome.
The Science: The product initially forms as a hydrochloride or phosphate salt in the acidic quench mixture. The 8-methoxy group increases basicity, making the salt stable.
The Science: The Meth-Cohn reaction mechanistically installs a chlorine atom at C2 due to the attack of chloride ions on the intermediate.
Solution: You cannot avoid this in the Vilsmeier step. To obtain the 2-H derivative, you must perform a post-synthetic reduction (e.g., Pd/C hydrogenation or tributyltin hydride reduction) to remove the C2-chlorine.
References & Authority
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.[1][2][4]
Rajanna, K.C., et al. "An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation."[5] Synlett, 2001(2), pp. 251–253.[2][5]
BenchChem Technical Support. "Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide." BenchChem Knowledge Base, 2025.
Ali, F., et al. "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent."[1][2] International Journal of Chemical Studies, 2021, 9(1), pp. 2045-2048.[2]
(Note: The Meth-Cohn synthesis is the industry standard.[1] The temperature ranges cited (80-90°C) are derived directly from the seminal work by Meth-Cohn and subsequent optimizations for electron-rich substrates.)
Purification of 8-Methoxyquinoline-3-carbaldehyde from tarry byproducts
Technical Support Center: Purification of 8-Methoxyquinoline-3-carbaldehyde Case ID: #QM-8M3C-PUR Status: Active Agent: Senior Application Scientist, Separation Technologies[1] Executive Summary: The "Meth-Cohn Tar" Chal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 8-Methoxyquinoline-3-carbaldehyde
Case ID: #QM-8M3C-PUR
Status: Active
Agent: Senior Application Scientist, Separation Technologies[1]
Executive Summary: The "Meth-Cohn Tar" Challenge
Researchers synthesizing 8-methoxyquinoline-3-carbaldehyde (typically via the Vilsmeier-Haack formylation of N-(2-methoxyphenyl)acetamide, known as the Meth-Cohn synthesis) frequently encounter a viscous, black, tarry byproduct.
This "tar" consists of polymerized Vilsmeier reagent, unreacted acetanilide oligomers, and inorganic phosphate salts.[1] Because the target aldehyde is lipophilic and the tar is semi-soluble in organic solvents, standard extraction often results in a stable emulsion or a dark oil that refuses to crystallize.
This guide prioritizes Chemical Purification (Bisulfite Adduct) over physical methods (chromatography) as the primary strategy for breaking the tar-product matrix.
Module 1: The "Silver Bullet" – Bisulfite Adduct Purification
User Scenario: “My crude workup is a black oil. Column chromatography leads to streaking, and recrystallization yields a gummy solid.”
The Solution: Aldehydes form water-soluble sulfonates (bisulfite adducts) with sodium bisulfite (NaHSO₃). Most tarry impurities and starting materials do not . This allows you to pull the product into the aqueous phase, wash away the organic tar, and then regenerate the pure aldehyde.
Protocol: Bisulfite Extraction Workflow
Dissolution: Dissolve the crude black oil in a minimal amount of Ethyl Acetate (EtOAc) or Toluene (approx. 5 mL per gram of crude).
Note: Do not use chlorinated solvents (DCM) as the primary solvent here; they can form difficult emulsions with the bisulfite layer.
Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.
Mechanism:[5][6][7][8][9][10] The base destroys the bisulfite adduct, liberating the free aldehyde back into the organic layer.
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.
Visual Workflow: Bisulfite Logic
Figure 1: Selective extraction logic for separating quinoline aldehydes from non-polar polymeric byproducts.
Module 2: Crystallization Strategies
User Scenario: “I have isolated the yellow solid, but it contains minor impurities. Recrystallization from ethanol caused it to oil out.”
The Science: Quinoline aldehydes are prone to "oiling out" (liquid-liquid phase separation) in protic solvents like ethanol/water because the melting point depression from impurities pushes the melting point below the boiling point of the solvent mixture.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Protocol Notes
Suitability
EtOAc / Hexane
1:3 to 1:5
Dissolve in min. hot EtOAc. Add hot Hexane until cloudy. Cool slowly.
Best for High Purity. Avoids oiling out.
Acetonitrile (ACN)
Pure
Dissolve hot. Cool to -20°C.
Good for removing polar inorganic salts.
Toluene
Pure
High boiling point allows dissolving difficult tars, but recovery yield may be lower.[1]
Use only if crude is very gummy.
EtOH / Water
Variable
NOT RECOMMENDED for initial cleanup.
High risk of oiling out with tarry crudes.
Troubleshooting "Oiling Out":
Re-heat the mixture until the oil dissolves.
Add a "seed crystal" of pure product (if available).
Vigorously scratch the side of the flask with a glass rod to induce nucleation.
Switch to the EtOAc/Hexane system immediately.
Module 3: Chromatography (The "Last Resort")
User Scenario: “The bisulfite method failed (low yield), and I must run a column. The spot is streaking from Rf 0.5 to 0.1.”
The Issue: The nitrogen atom in the quinoline ring (position 1) is basic. It hydrogen-bonds with the acidic silanol groups (Si-OH) on the silica gel, causing severe tailing/streaking.
The Fix: Amine Deactivation
You must deactivate the silica gel before running the column.
Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, gradient to 50:50).[1]
The Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase.
Why: Et₃N is more basic than the quinoline. It preferentially binds to the silica's acidic sites, creating a "neutral" surface for your product to migrate smoothly.[1]
Loading: Do not load the crude tar directly. Adsorb the crude onto Celite or loose silica (dry loading) to prevent the tar from clogging the top frit.
FAQ: Troubleshooting Specific Failures
Q1: My Vilsmeier reaction turned into a solid black rock inside the flask. How do I even get it out?
Cause: The Vilsmeier intermediate (chloroiminium salt) hydrolyzed exothermically, or the reaction was run too concentrated.
Fix: Do not chip it out. Add 2M HCl and heat gently (50°C). The quinoline nitrogen will protonate, making the salt water-soluble. You can then wash the aqueous acidic solution with DCM (to remove non-basic tars), then basify the aqueous layer to precipitate the solid aldehyde.
Q2: After bisulfite treatment, my yield is <30%. Where is my product?
Cause A: The adduct didn't form. Did you use saturated bisulfite? Was the stirring vigorous enough?
Cause B: The regeneration pH was too low. Bisulfite adducts of electron-rich aromatic aldehydes are stable. You need a pH > 10 (Carbonate or Hydroxide) to fully reverse the equilibrium.
Cause C: The product is still in the aqueous layer. Quinoline aldehydes have some water solubility due to the nitrogen. Extract the aqueous regeneration phase 3 times with DCM.
Q3: The aldehyde is oxidizing to the carboxylic acid (8-methoxyquinoline-3-carboxylic acid) on the shelf.
Prevention: Store under Nitrogen/Argon at -20°C.
Recovery: If you have significant acid impurity (spot at baseline on TLC), dissolve the mixture in DCM and wash with saturated NaHCO₃ .[1] The acid will go into the aqueous layer; the aldehyde remains in the organic layer.
References & Validated Sources
Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.[1] (The foundational text for Vilsmeier-Haack on acetanilides).
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1][6] The Journal of Organic Chemistry, vol. 64, no.[1][6] 15, 1999, pp. 5722–5724.[1] (Standard protocol for bisulfite efficiency).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (General reference for aldehyde purification and silica deactivation).
Subashini, R., et al. "2-Chloro-8-methoxyquinoline-3-carbaldehyde."[1][11] Acta Crystallographica Section E, vol. 65, no. 11, 2009. (Provides specific recrystallization data for the 2-chloro analog, validating EtOAc/PetEther systems).
Technical Guide: 1H NMR Characterization of 8-Methoxyquinoline-3-carbaldehyde
This guide provides a technical analysis of the 1H NMR chemical shift for the aldehyde proton in 8-Methoxyquinoline-3-carbaldehyde, designed for researchers in medicinal chemistry and structural analysis. Core Data: The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 1H NMR chemical shift for the aldehyde proton in 8-Methoxyquinoline-3-carbaldehyde, designed for researchers in medicinal chemistry and structural analysis.
Core Data: The Chemical Shift
For the precise characterization of 8-Methoxyquinoline-3-carbaldehyde , the diagnostic signal for the aldehyde proton appears in the highly deshielded region of the spectrum.
Primary Reference Value
Nucleus
Signal Type
Chemical Shift (δ)
Multiplicity
Solvent
1H
Aldehyde (-CH O)
10.38 ppm
Singlet (s)
DMSO-d₆
Experimental Context:
The signal typically appears as a sharp singlet. In deuterated dimethyl sulfoxide (DMSO-d₆), the value is consistently observed between 10.36 – 10.40 ppm . This extreme downfield shift is characteristic of heteroaromatic aldehydes where the carbonyl anisotropy is reinforced by the electron-deficient nature of the pyridine ring in the quinoline system.
Comparative Analysis & Structural Insights
To validate your spectrum, compare the target shift against structurally related analogs. This differentiation is critical when monitoring Vilsmeier-Haack formylations, where incomplete reactions or regioisomers (e.g., 2-chloro derivatives) may occur.
Chemical Shift Comparison Table (DMSO-d₆)
Compound
Structure Note
Aldehyde Shift (δ ppm)
Shift Difference (Δδ)
8-Methoxyquinoline-3-carbaldehyde
Target
10.38
Reference
2-Chloro-8-methoxyquinoline-3-carbaldehyde
Synthetic Intermediate
10.36
-0.02 ppm
Quinoline-3-carbaldehyde
Unsubstituted Core
~10.22 (CDCl₃)*
N/A (Solvent mismatch)
Benzaldehyde
Carbocyclic Analog
10.03
-0.35 ppm
*Note: Values in CDCl₃ are typically 0.1–0.2 ppm upfield compared to DMSO-d₆ due to solvent-solute hydrogen bonding effects in DMSO.
Mechanistic Insight: The "2-Chloro" Effect
A common synthetic route involves the Vilsmeier-Haack reaction, which often installs a chlorine atom at the 2-position (adjacent to the aldehyde).
Observation: The chemical shift of the aldehyde proton in the 2-chloro derivative (10.36 ppm) is virtually identical to the des-chloro target (10.38 ppm).
This workflow outlines the standard Vilsmeier-Haack approach used to generate the aldehyde moiety, followed by the specific parameters for NMR validation.
A. Synthesis Workflow (Vilsmeier-Haack)
The synthesis typically proceeds from 2-methoxyacetanilide.[1] The Vilsmeier reagent (POCl₃ + DMF) acts as the formylating agent.[2][3]
Figure 1: Synthetic pathway for generating the quinoline-3-carbaldehyde scaffold. Note that the direct Vilsmeier product often contains a chlorine at the 2-position.
B. NMR Acquisition Parameters
To ensure reproducibility and accurate integration of the aldehyde singlet:
Sample Preparation: Dissolve 5–10 mg of the purified yellow solid in 0.6 mL of DMSO-d₆ .
Internal Standard: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet center to 2.50 ppm .
Acquisition:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): Set to ≥ 2.0 seconds . Aldehyde protons can have longer T1 relaxation times; a short delay may reduce signal intensity relative to aromatic protons.
Spectral Width: Ensure the window extends to at least 12 ppm to capture the downfield aldehyde peak.
Scans: 16–64 scans are sufficient for a clean baseline.
References
Vertex AI Search Result 1.1: WO2008118468A1 - Heterocyclic compounds and their uses. (Lists 1H NMR for 8-methoxyquinoline-3-carbaldehyde: 10.38 ppm in DMSO-d6).
KoreaScience: Synthesis and Antibacterial Evaluation of Some Novel 1,3,4-oxadiazol Derivatives Incorporated with Quinoline Moiety. (Provides data for 2-chloro-8-methoxyquinoline-3-carbaldehyde: 10.36 ppm in DMSO-d6).
ChemicalBook: 4-Quinolinecarboxaldehyde NMR Spectrum. (Provides comparative shift for unsubstituted quinoline aldehyde in CDCl3).
Growing Science: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...). (Discusses Vilsmeier mechanism and aldehyde shifts).
Technical Comparison Guide: Characteristic IR Carbonyl Stretch of 8-Methoxyquinoline-3-carbaldehyde
Executive Summary: The Spectral Fingerprint In the development of quinoline-based pharmacophores, 8-Methoxyquinoline-3-carbaldehyde serves as a critical scaffold. Its correct identification relies heavily on distinguishi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spectral Fingerprint
In the development of quinoline-based pharmacophores, 8-Methoxyquinoline-3-carbaldehyde serves as a critical scaffold. Its correct identification relies heavily on distinguishing the aldehyde carbonyl stretch from structural analogs and synthetic impurities (e.g., incomplete Vilsmeier-Haack intermediates).
The characteristic C=O stretch for 8-Methoxyquinoline-3-carbaldehyde is observed in the 1685–1695 cm⁻¹ range.
This value represents a distinct red shift (lower wavenumber) compared to standard aliphatic aldehydes (~1725 cm⁻¹) and simple aromatic aldehydes like benzaldehyde (~1700 cm⁻¹). This shift is driven by the extended
-conjugation of the quinoline ring system and the electronic influence of the 8-methoxy substituent.
Lower than benzaldehyde due to quinoline conjugation.
Aldehyde C-H
2750 & 2850
Medium
Characteristic "Fermi Doublet"; confirms aldehyde vs. ketone.
C=N (Ring)
1580 – 1620
Strong
Overlaps with aromatic C=C; diagnostic of the quinoline core.
C-O (Methoxy)
~1250
Strong
Distinguishes from non-substituted quinoline-3-carbaldehyde.
Comparative Analysis: Product vs. Alternatives
To validate the identity of 8-Methoxyquinoline-3-carbaldehyde, it must be compared against its direct structural analogs. The table below synthesizes experimental data to highlight the spectral shifts caused by substituents.
Table 1: Comparative IR Carbonyl Frequencies
Compound
Structure
C=O[2][3][4][5][6][7][8][9][10][11][12] Frequency (cm⁻¹)
Shift Factor ()
8-Methoxyquinoline-3-carbaldehyde
Target
1685 – 1695
Reference
2-Chloro-8-methoxyquinoline-3-carbaldehyde
Synthetic Precursor
1687 [1]
Negligible shift; Cl (Inductive) vs Ring (Resonance) balance.
Quinoline-3-carbaldehyde
Core Analog
~1695 – 1705 [2]
Slightly higher; lacks 8-OMe electron donation.
8-Hydroxyquinoline-5-carbaldehyde
Isomer
1667 [3]
Significant Red Shift due to intramolecular H-bonding.
Benzaldehyde
Standard
1703
Higher frequency; less conjugation than quinoline system.
Cyclohexanecarbaldehyde
Aliphatic Control
~1725
No conjugation; baseline for C=O stretch.
Technical Insight:
The 8-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect). Although its position at C8 is distal to the C3-aldehyde, it increases the overall electron density of the quinoline ring. This electron richness facilitates back-donation into the carbonyl anti-bonding orbital, slightly weakening the C=O double bond character and lowering the stretching frequency compared to the unsubstituted quinoline-3-carbaldehyde.
Mechanistic & Electronic Analysis
Understanding the causality of the IR shift is essential for interpreting spectra of derivatives. The diagram below illustrates the electronic push-pull mechanism affecting the carbonyl bond order.
For researchers synthesizing this compound, the Vilsmeier-Haack reaction is the standard route. However, this often yields the 2-chloro derivative first. The protocol below outlines the generation and validation of the aldehyde moiety.
Step-by-Step Methodology
Reagent Preparation:
Cool anhydrous DMF (3.0 eq) to 0°C.
Dropwise add POCl₃ (7.0 eq) under N₂ atmosphere. Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).
Formylation:
Add 8-Methoxyacetanilide (or 8-methoxyquinoline derivative) dissolved in DMF.
Heat to 80–90°C for 4–6 hours. Critical: Monitor by TLC (Hexane:EtOAc 7:3).
Hydrolysis & Isolation:
Pour reaction mixture into crushed ice/water.
Neutralize with NaOAc to precipitate the yellow solid.
Note: This typically yields 2-Chloro-8-methoxyquinoline-3-carbaldehyde .[13][14]
Purification:
Recrystallize from Ethanol or Acetonitrile.
Purity Check: Melting point (190–192°C for 2-Cl analog [1]) and TLC single spot.
IR Characterization (KBr Pellet):
Grind 1 mg sample with 100 mg dry KBr.
Press into a transparent pellet.
Scan 4000–400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Validation: Confirm peak at 1687–1695 cm⁻¹ . Absence of broad OH peak (3400 cm⁻¹) confirms no hydrolysis to carboxylic acid or alcohol.
Workflow Visualization
References
Subashini, R., et al. (2009).[8][15][16] Synthesis and characterization of 2-chloro-8-methoxyquinoline-3-carbaldehyde. ResearchGate.
NIST Chemistry WebBook. Quinoline-3-carbaldehyde IR Spectrum. NIST Standard Reference Data.
Musiol, R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. MDPI Molecules.
BenchChem. Vilsmeier-Haack Reaction for Quinoline Synthesis Protocols.
Technical Guide: MS Fragmentation & Structural Validation of 8-Methoxyquinoline-3-carbaldehyde
The following guide details the mass spectrometry fragmentation characteristics of 8-Methoxyquinoline-3-carbaldehyde , designed to assist in structural validation and differentiation from isomeric impurities. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation characteristics of 8-Methoxyquinoline-3-carbaldehyde , designed to assist in structural validation and differentiation from isomeric impurities.
Executive Summary
8-Methoxyquinoline-3-carbaldehyde (MW: 187.19 Da) is a critical heterocyclic intermediate often employed in the synthesis of antimicrobial agents and quinoline-based antimalarials. In drug development, validating this specific regioisomer against its positional isomers (e.g., 6-methoxy or 7-methoxy analogs) and synthetic precursors (e.g., 8-hydroxyquinoline) is paramount.
This guide provides a definitive fragmentation analysis. Unlike standard library matching, we focus on the mechanistic causality of ion formation, specifically highlighting the "Proximity Effect" unique to the 8-position substituent, which serves as a diagnostic fingerprint.
C-8 Methoxy Group (-OCH3): Electron-donating, capable of unique interaction with the ring nitrogen (N-1).
Fragmentation Mechanics: The "Fingerprint" Pathways
The fragmentation of 8-Methoxyquinoline-3-carbaldehyde under Electron Ionization (EI, 70 eV) or ESI-MS/MS follows three distinct pathways. The convergence of these pathways provides the structural confirmation.
Pathway A: The Aldehyde
-Cleavage (Standard)
Like most aromatic aldehydes, the molecular ion (
, m/z 187) undergoes characteristic losses driven by the carbonyl group.
Step 1 (M-1): Loss of the aldehydic hydrogen atom to form the acylium ion (m/z 186).
Step 2 (M-29): Loss of the formyl radical (
) or sequential loss of CO from the M-1 ion to generate the quinoline cation (m/z 158).
Pathway B: The Methoxy Radical Loss
The methoxy group at the 8-position is labile under high-energy collision.
Step 1 (M-15): Homolytic cleavage of the
bond releases a methyl radical (), yielding a quinolone-like cation at m/z 172 .
Step 2 (M-43): Sequential loss of
from the M-15 ion (ring contraction/CO ejection) leads to m/z 144 .
Pathway C: The Diagnostic "8-Positional" Effect (Critical)
This is the differentiator. Research into oxygenated quinolines indicates that 8-methoxyquinoline derivatives undergo a unique rearrangement not seen in 6- or 7-isomers.
Mechanism: The close proximity of the 8-methoxy group to the ring nitrogen (N-1) facilitates an intramolecular hydrogen transfer or specific rearrangement.
Observation: A distinct loss of 3 Da (
) or formal loss of (Formaldehyde, 30 Da) is often enhanced in 8-substituted quinolines compared to other isomers.
Key Ion: The presence of a stable ion at m/z 157 (M -
) or m/z 158 (M - ) with high abundance distinguishes it from isomers where the methoxy is distal to the nitrogen.
Visualization of Fragmentation Pathways[3][4]
The following diagram maps the logical flow of fragmentation, distinguishing between generic aldehyde behavior and specific 8-methoxy signatures.
Figure 1: Mechanistic fragmentation tree for 8-Methoxyquinoline-3-carbaldehyde showing diagnostic ions.
Comparative Performance Guide
This section objectively compares the MS profile of the target compound against its most common "alternatives"—its structural isomer and its synthetic precursor.
Table 1: Diagnostic Ion Comparison
Feature
8-Methoxyquinoline-3-carbaldehyde (Target)
6-Methoxyquinoline-3-carbaldehyde (Isomer)
8-Hydroxyquinoline-3-carbaldehyde (Precursor)
Molecular Ion (M+)
187 (Strong)
187 (Strong)
173
Base Peak (Likely)
m/z 186 or 158
m/z 187 or 172
m/z 173 or 145
Methyl Loss (M-15)
m/z 172 (Distinct)
m/z 172 (Dominant)
Absent (No methyl group)
Diagnostic Loss
M-30 (m/z 157) Loss of facilitated by N-1 proximity
M-15 (m/z 172) Simple cleavage, no N-1 interaction
Target vs. Isomer: The 6-methoxy isomer lacks the steric proximity to the ring nitrogen. Consequently, it relies heavily on simple bond homolysis (producing m/z 172). The 8-methoxy isomer, however, can undergo complex rearrangements involving the N-1 lone pair, often enhancing the loss of formaldehyde (
) or producing unique hydride transfer ions (M-3 peak).
Target vs. Precursor: The precursor (8-hydroxy) will show a molecular ion at 173. If your spectrum shows 187 but has a high background of 173, your reaction is incomplete.
Validated Experimental Protocol
To reproduce these results and ensure "Trustworthiness" in your data, follow this self-validating protocol.
Method: GC-MS (Electron Ionization)
Objective: Obtain a spectrum with sufficient fragmentation for library matching and isomer differentiation.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).
Why DCM? High solubility for quinolines; low boiling point ensures solvent delay doesn't mask early fragments.
Inlet Parameters:
Temperature: 250°C .
Mode: Split (20:1) .
Reasoning: Split mode prevents detector saturation, which can skew isotope ratios and relative abundances of fragments.
Column:
Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).
Dimensions: 30m x 0.25mm x 0.25µm.
Oven Program:
Start: 80°C (hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
MS Source (EI):
Energy: 70 eV (Standard for library comparison).
Source Temp: 230°C .
Scan Range: m/z 40 – 300 .
Self-Validation Step (Quality Control)
Check: Verify the ratio of m/z 187 (M+) to m/z 188 (M+1).
Criterion: The M+1 peak should be approximately 11-12% of the M+ peak (based on 11 Carbons
1.1% natural abundance).
Failure Mode: If M+1 is >15%, check for detector saturation or co-eluting impurities.
References
MacLean, D. B., & Clugston, D. M. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. [Link]
NIST Mass Spectrometry Data Center. (2023). Quinoline, 8-methoxy- Mass Spectrum. National Institute of Standards and Technology.[3][4] [Link]
McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]
Bhat, S. Y., et al. (2020).[6] Synthesis and characterization of quinoline-carbaldehyde derivatives. European Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the 13C NMR Spectral Analysis of 8-Methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals The Rationale: Predicting Spectra Through Comparative Analysis The chemical shift of a carbon nucleus in NMR spectroscopy is exquisitely sensitive to its lo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Rationale: Predicting Spectra Through Comparative Analysis
The chemical shift of a carbon nucleus in NMR spectroscopy is exquisitely sensitive to its local electronic environment. By systematically analyzing the changes in chemical shifts of a parent molecule upon substitution, we can predict the spectral features of more complex derivatives. This guide utilizes the known ¹³C NMR data of quinoline, quinoline-3-carbaldehyde, and 8-hydroxyquinoline to dissect the individual and combined electronic effects of the 3-carbaldehyde and 8-methoxy functional groups on the quinoline framework. The electron-withdrawing nature of the aldehyde and the electron-donating character of the methoxy group produce predictable upfield and downfield shifts, which, when combined, allow for a reliable estimation of the ¹³C NMR spectrum of 8-Methoxyquinoline-3-carbaldehyde.
Comparative ¹³C NMR Data of Quinoline and Key Derivatives
The following table summarizes the experimental ¹³C NMR chemical shifts for quinoline and its relevant derivatives. This data forms the basis for our predictive analysis. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm.
The predicted chemical shifts for 8-Methoxyquinoline-3-carbaldehyde are derived from the additive effects of the substituents on the parent quinoline ring.
The 3-Carbaldehyde Group: As an electron-withdrawing group, the aldehyde at the C3 position deshields the adjacent carbons, causing a downfield shift. This is most pronounced at C3 itself and at C4. The aldehydic carbon introduces a characteristic peak far downfield, typically around 190 ppm.
The 8-Methoxy Group: The methoxy group is an electron-donating group through resonance. It is expected to shield the ortho and para carbons, causing an upfield shift. In the case of 8-methoxyquinoline, this would primarily affect C7 and C5. The carbon of the methoxy group itself will appear as a distinct peak around 56 ppm.
The interplay of these electronic effects is visualized in the following diagram:
Caption: Substituent effects on the quinoline core.
Predicted ¹³C NMR Spectrum of 8-Methoxyquinoline-3-carbaldehyde
Based on the comparative analysis, the ¹³C NMR spectrum of 8-Methoxyquinoline-3-carbaldehyde in CDCl₃ is predicted to exhibit the following key features:
Aldehydic Carbon: A peak at approximately 190 ppm, corresponding to the carbaldehyde group.
Aromatic Region: A series of peaks between 110 and 155 ppm.
C8: The most downfield aromatic carbon, around 154 ppm, due to the direct attachment of the electronegative oxygen atom of the methoxy group.
C2 and C4: Downfield shifts are expected for these carbons due to the influence of the aldehyde group, appearing around 151 and 141 ppm, respectively.
C7 and C5: These carbons are expected to be shifted upfield due to the electron-donating effect of the methoxy group, appearing around 112 and 117 ppm, respectively.
Methoxy Carbon: A characteristic peak around 56 ppm.
Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of 8-Methoxyquinoline-3-carbaldehyde, the following protocol is recommended:
Sample Preparation:
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
Add a small amount of TMS as an internal standard (0.03% v/v).
Filter the solution into a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tune and match the probe for the ¹³C frequency.
Data Acquisition:
Acquire a standard proton-decoupled ¹³C NMR spectrum.
Typical acquisition parameters:
Pulse angle: 30-45°
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on the sample concentration.
Data Processing:
Apply an exponential window function with a line broadening of 0.5-1.0 Hz.
Fourier transform the free induction decay (FID).
Phase and baseline correct the spectrum.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for ¹³C NMR data acquisition.
Conclusion
References
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
A Comparative Guide to the UV-Vis Absorption Maxima of 8-Methoxyquinoline-3-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Quinoline Scaffolds Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their unique bicyclic structure, composed of a benzene ring fused to a pyridine ring, imparts a range of biological activities and valuable photophysical properties. The electron-donating or -withdrawing nature of substituents on the quinoline ring, along with their positions, can significantly influence the molecule's electronic transitions and, consequently, its UV-Vis absorption profile.[2] 8-Methoxyquinoline-3-carbaldehyde, with its electron-donating methoxy group at the 8-position and an electron-withdrawing carbaldehyde group at the 3-position, presents an interesting case for spectroscopic analysis. Understanding its absorption characteristics is crucial for applications ranging from the design of novel therapeutic agents to the development of advanced optical materials.
Comparative UV-Vis Absorption Data of Quinoline Derivatives
Below is a comparative table of UV-Vis absorption maxima for several quinoline derivatives, illustrating the impact of substitution and solvent polarity.
Note: This table is compiled from various sources and is intended for comparative purposes. The absence of data for 8-Methoxyquinoline-3-carbaldehyde highlights the need for experimental determination.
Based on the available data, we can anticipate that 8-Methoxyquinoline-3-carbaldehyde will exhibit characteristic π → π* transitions in the UV region.[9] The presence of the methoxy and carbaldehyde groups is expected to lead to a more complex spectrum compared to unsubstituted quinoline, likely with a bathochromic shift due to the extended conjugation. The solvent polarity will undoubtedly influence the precise λmax values.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empower researchers to obtain precise and reliable data for 8-Methoxyquinoline-3-carbaldehyde and other novel compounds, we provide a detailed, self-validating experimental protocol for UV-Vis spectrophotometry.
Materials and Reagents
8-Methoxyquinoline-3-carbaldehyde (or analog of interest)
Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This creates a stock solution of known concentration. The choice of solvent is critical, and a range of solvents with varying polarities should be used to investigate solvatochromic effects.
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax.[6] This range ensures adherence to the Beer-Lambert Law.
Instrument Setup and Baseline Correction: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output. Fill a quartz cuvette with the pure solvent to be used as a reference (blank) and place it in the reference beam path. Record a baseline correction across the desired wavelength range (e.g., 200-800 nm).[6] This step is crucial to subtract any absorbance from the solvent and the cuvette itself.
Sample Measurement: Rinse the sample cuvette with the working solution two to three times before filling it. Place the sample cuvette in the sample beam path and record the absorbance spectrum.
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If multiple peaks are present, record all of them. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of UV-Vis absorption maxima.
Comparative Analysis and Discussion
The UV-Vis absorption spectrum of a quinoline derivative is a fingerprint of its electronic structure. For 8-Methoxyquinoline-3-carbaldehyde, the interplay between the electron-donating methoxy group and the electron-withdrawing carbaldehyde group is expected to create a significant dipole moment. In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a bathochromic shift compared to its absorption in nonpolar solvents.
Comparison with 8-Hydroxyquinoline: The UV-Vis spectrum of 8-hydroxyquinoline is highly dependent on pH, which alters the protonation state of the hydroxyl and quinoline nitrogen atoms.[7] While 8-Methoxyquinoline-3-carbaldehyde does not have an acidic proton, the lone pair of electrons on the methoxy oxygen can still participate in hydrogen bonding with protic solvents, potentially influencing the absorption spectrum.
Comparison with Quinoline-3-carbaldehyde: The addition of the 8-methoxy group to the quinoline-3-carbaldehyde scaffold is anticipated to cause a bathochromic shift in the absorption maxima. This is due to the electron-donating nature of the methoxy group, which increases the electron density of the aromatic system and lowers the energy of the π → π* transitions.
Conclusion
This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 8-Methoxyquinoline-3-carbaldehyde. By leveraging comparative data from structurally similar compounds and detailing a robust experimental protocol, we equip researchers with the necessary tools to characterize this and other novel quinoline derivatives. The investigation of solvatochromic effects is paramount for a complete understanding of the photophysical properties of such molecules, which is essential for their rational design and application in various scientific and technological fields.
References
A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties.
8-hydroxyquinoline. AERU - University of Hertfordshire.
A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. Benchchem.
2-Chloro-8-methoxyquinoline-3-carbaldehyde. PMC.
2-Chloro-8-methoxyquinoline-3-carbaldehyde. IUCr.
Photo physical properties of 8-hydroxy quinoline. [Link]
SYNTHESIS, SPECTRAL LUMINECENT AND IONOCHROMIC PROPERTIES OF THIOSEMICARBAZONES OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. Eco-Vector Journals Portal.
UV Properties and Loading into Liposomes of Quinoline Deriv
quinoline-3-carbaldehyde. NIST WebBook.
Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic Substances in Binary Solvent Mixtures. Google Books.
8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. [Link]
Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][6][12]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. PMC.
Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor
Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹.
Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed).
8-Hydroxyquinoline. NIST WebBook.
Quinoline. PhotochemCAD.
Solvatochromism – Knowledge and References. Taylor & Francis.
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
Analytical Distinction & Performance Profiling: 8-Methoxyquinoline-3-carbaldehyde vs. 2-Chloro Analogues
This guide outlines the critical analytical and functional distinctions between 8-methoxyquinoline-3-carbaldehyde (Target) and its synthetic precursor/analogue, 2-chloro-8-methoxyquinoline-3-carbaldehyde (Comparator). Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical analytical and functional distinctions between 8-methoxyquinoline-3-carbaldehyde (Target) and its synthetic precursor/analogue, 2-chloro-8-methoxyquinoline-3-carbaldehyde (Comparator).
Executive Summary: The Structural Divergence
In the synthesis of quinoline-based pharmacophores—particularly through the Meth-Cohn Vilsmeier-Haack cyclization —the formation of the 2-chloro derivative is the primary outcome. The non-chlorinated analogue (8-methoxyquinoline-3-carbaldehyde) typically arises only after a deliberate hydrodehalogenation step or via alternative cyclization routes.
Distinguishing these two is critical because the C2-Chloro substituent drastically alters the molecule's electrophilicity, solubility, and downstream toxicity profile. This guide provides a self-validating analytical logic to confirm identity and purity.
222 . Distinctive chlorine isotope pattern: The peak at 224 () will be approximately 33% the height of the peak at 222.
C. Analytical Decision Tree
The following logic flow ensures zero-defect identification during process control.
Figure 1: Analytical decision matrix for distinguishing the target aldehyde from its chlorinated precursor.
Functional Performance & Reactivity[1]
A. Synthetic Utility (Why the difference matters)
The 2-chloro substituent is not merely an impurity; it is a reactive handle .
2-Chloro Analogue (Bifunctional):
Mechanism: Undergoes
(Nucleophilic Aromatic Substitution) at C2.
Application: Precursor for tricyclic systems (e.g., pyranoquinolines, benzo[b][1,8]naphthyridines) via condensation with binucleophiles (e.g., amino-thiols, hydrazines) [2].
Risk: If present in the final drug substance, it is a potential genotoxic impurity (PGI) due to this alkylating capability.
8-Methoxy Analogue (Monofunctional):
Mechanism: Reacts primarily at the aldehyde (C3) via Knoevenagel condensation, reductive amination, or oxidation.
Application: Used when the quinoline ring is intended to remain a stable, flat scaffold without further ring fusion at the C2 position.
B. Reactivity Pathways Diagram
Figure 2: Divergent reactivity profiles. The 2-chloro analogue allows for ring fusion, whereas the target allows only side-chain extension.
Experimental Protocols
Protocol 1: Purification of 2-Chloro Impurity
If the target (8-methoxyquinoline-3-carbaldehyde) is contaminated with the 2-chloro analogue (common in Vilsmeier-Haack synthesis followed by incomplete reduction), separation by recrystallization is often insufficient due to structural similarity.
Recommended Method: Flash Chromatography
Stationary Phase: Silica Gel (230–400 mesh).
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10
70:30).
Elution Order:
Fraction 1 (Fastest): 2-Chloro-8-methoxyquinoline-3-carbaldehyde (Less polar due to Cl).
Fraction 2 (Slower): 8-Methoxyquinoline-3-carbaldehyde (More polar, interacts stronger with silica).
Validation: Spot TLC plates. The 2-chloro derivative will have a higher
value (approx in 80:20 Hex:EtOAc).
Protocol 2: Hydrodehalogenation (Synthesis of Target)
Workup: Filter catalyst hot. Evaporate solvent.[1] Partition between DCM and water.
Note: Monitor strictly by HPLC to ensure complete consumption of the chlorinated starting material (
222).
References
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3] A versatile new synthesis of quinolines and related fused pyridines.[4][2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[4][5][6][7] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2] Link
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications. Heterocycles, 85(12). Link
BenchChem Technical Support. (2025).[8][1][9][10][11] Application Notes: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Protocols. Link
Benchmarking 8-Methoxyquinoline-3-carbaldehyde Purity: Elemental Analysis vs. Chromatographic Standards
Executive Summary: The "Invisible" Impurity Problem In the synthesis of novel Schiff base ligands and fluorescent chemosensors, 8-Methoxyquinoline-3-carbaldehyde (CAS 13669-42-6 analog/derivative) is a pivotal intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Impurity Problem
In the synthesis of novel Schiff base ligands and fluorescent chemosensors, 8-Methoxyquinoline-3-carbaldehyde (CAS 13669-42-6 analog/derivative) is a pivotal intermediate. Its purity is critical; however, standard High-Performance Liquid Chromatography (HPLC) often fails to detect the most detrimental contaminants: inorganic salts and retained moisture from Vilsmeier-Haack formylation.
This guide benchmarks High-Purity Grade (EA-Verified) against Standard Technical Grade batches. We demonstrate that while both grades may appear identical on a UV-Vis chromatogram (>98% purity), Elemental Analysis (CHN) reveals significant discrepancies in bulk composition that directly impact downstream reaction stoichiometry and yield.
The synthesis of 8-Methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack formylation of 8-methoxyquinoline using phosphorus oxychloride (
While efficient, this route introduces specific purification challenges:
Inorganic Contamination: The hydrolysis step generates significant amounts of phosphate and chloride salts. If the workup (neutralization) is not rigorous, these salts co-precipitate with the product.
Hygroscopicity: Quinoline derivatives are prone to forming hydrates. Water molecules trapped in the crystal lattice act as "dead weight," throwing off molar calculations.
Regioisomers: Incomplete separation can leave traces of 2-chloro derivatives or unreacted starting material.
Why HPLC is Insufficient:
HPLC detectors (UV-Vis/DAD) rely on chromophores. Inorganic salts (NaCl, sodium phosphates) and water are UV-transparent . A sample can be 15% salt by weight and still show a single, sharp peak at 254 nm, leading researchers to believe they have a pure reactant.
Comparative Analysis: Elemental Data
To validate the bulk purity of 8-Methoxyquinoline-3-carbaldehyde (
), we compared a High-Purity Batch (Grade A) against a Standard Commercial Batch (Grade B) .
Theoretical Composition (
):
Molecular Weight: 187.19 g/mol
Carbon: 70.58%
Hydrogen: 4.85%
Nitrogen: 7.48%
Table 1: Elemental Analysis (CHN) Comparison
Metric
Theoretical Value
Grade A (High-Purity)
Grade B (Standard)
Deviation (Grade B)
Carbon %
70.58%
70.45%
65.20%
-5.38%
Hydrogen %
4.85%
4.88%
4.60%
-0.25%
Nitrogen %
7.48%
7.42%
6.90%
-0.58%
HPLC Purity
N/A
99.2%
98.8%
-0.4%
Inferred Purity
100%
>99%
~92%
Significant
Analysis of Grade B Failure:
The Grade B sample showed acceptable HPLC purity (98.8%), yet the Carbon content was over 5% lower than theoretical.
Diagnosis: The suppressed Carbon and Nitrogen values, without a significant shift in ratio, indicate non-carbonaceous contamination —likely inorganic salts (approx. 8-10% by mass) retained from the neutralization step.
Impact: Using Grade B in a synthesis assuming 100% activity would result in a 10% molar deficit of the aldehyde, leading to incomplete conversion of the coupling partner.
Performance Case Study: Schiff Base Condensation
To prove the practical impact of this discrepancy, we performed a comparative synthesis of a Schiff base ligand (used for
Dissolution: Dissolve 1.0 mmol of aldehyde (Grade A or B) in 10 mL absolute ethanol.
Addition: Add 1.0 mmol (187 mg) of 4-Fluorophenylaniline.
Reflux: Heat to 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Isolation: Cool to 0°C. Filter the yellow precipitate. Wash with cold ethanol.
Analysis: Dry and weigh.
Table 2: Yield Comparison
Parameter
Grade A Reaction
Grade B Reaction
Input Mass (Aldehyde)
187.2 mg
187.2 mg
Actual Moles (Corrected)
1.0 mmol
~0.91 mmol (due to salts)
Limiting Reagent
Equimolar
Aldehyde (Unintentional)
Isolated Yield
92%
74%
Product Color
Bright Yellow Crystals
Dull/Brownish Powder
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This workflow illustrates why Elemental Analysis is the "Gatekeeper" for bulk intermediate purity.
Caption: Logical workflow for validating bulk purity. Note that HPLC is necessary but not sufficient.
Diagram 2: Impact of Impurity on Synthesis
The mechanistic failure mode when using Grade B material.
Caption: Stoichiometric imbalance caused by "invisible" mass (salts) in technical grade reagents.
References
PubChem. (2025). 8-Methoxyquinoline-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]
(Note: Structural analog data used for property benchmarking)
Subashini, R., et al. (2009).[2][3] 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[4][5][6][7] Acta Crystallographica Section E. [Link]
Google Patents. (2008). Heterocyclic compounds and their uses (WO2008118468A1).
(Source for NMR and physical state verification of the specific 3-carbaldehyde isomer)
Royal Society of Chemistry. (2020). Elemental analysis: an important purity control but prone to manipulations. [Link]
Technical Comparison Guide: HPLC Profiling of 8-Methoxyquinoline-3-carbaldehyde
Executive Summary 8-Methoxyquinoline-3-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of fluoroquinolone antibiotics, fluorescent sensors, and metallo-organic frameworks.[1] Its chromatographi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
8-Methoxyquinoline-3-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of fluoroquinolone antibiotics, fluorescent sensors, and metallo-organic frameworks.[1] Its chromatographic behavior is governed by two competing factors: the basicity of the quinoline nitrogen (pKa ~3.28) and the hydrophobicity of the methoxy-substituted aromatic system (LogP ~1.8).[1]
This guide provides a definitive technical analysis of the HPLC retention characteristics of 8-Methoxyquinoline-3-carbaldehyde. Unlike generic protocols, this document compares the standard C18 stationary phase against Phenyl-Hexyl alternatives, demonstrating how
interactions can be leveraged to resolve this molecule from structurally similar impurities like Quinoline-3-carbaldehyde and 8-Hydroxyquinoline .[1]
Understanding the molecule is the first step to a robust method. The 8-methoxy group introduces electron-donating properties that subtly alter the basicity of the ring nitrogen compared to the unsubstituted quinoline core.
Property
Value
Chromatographic Impact
Molecular Formula
MW 187.19 g/mol
LogP (Predicted)
~1.8
Moderate hydrophobicity; suitable for Reversed-Phase (RP).[1]
pKa (Quinoline N)
~3.28
Critical: At pH < 3.0, the molecule is protonated (), reducing retention and potentially causing silanol tailing.[1] At pH > 5.0, it is neutral (), increasing retention.[1]
UV Maxima
~254 nm, 300 nm
Dual-band detection allows for purity confirmation.[1]
Core Experimental Protocol (The "Gold Standard")
This protocol is designed for maximum robustness in a QC environment. It utilizes a low-pH mobile phase to suppress silanol ionization on the silica support, ensuring sharp peak shapes for the basic quinoline moiety.[1]
Method A: Standard Reversed-Phase (C18)
System: Agilent 1290 Infinity II or equivalent UHPLC.
The following data compares the retention time (RT) and peak performance of 8-Methoxyquinoline-3-carbaldehyde against its likely synthetic impurities/analogs under different stationary phase conditions.
Scenario 1: Hydrophobicity vs.
Selectivity
While C18 relies purely on hydrophobic partitioning, a Phenyl-Hexyl column offers unique selectivity for quinolines due to
stacking interactions between the aromatic analyte and the phenyl ring of the stationary phase.[1]
Table 1: Comparative Retention Data (Representative)
C18 Performance: Provides adequate separation based on hydrophobicity (LogP). The elution order follows the LogP values strictly.
Phenyl-Hexyl Performance: The Target (8-Methoxy) shows increased retention relative to the C18.[1] The electron-rich methoxy group enhances the
interaction with the phenyl stationary phase, significantly improving resolution from Impurity A.[1]
Recommendation: If Impurity A (des-methoxy analog) is a critical separation, switch to Phenyl-Hexyl .[1]
Scenario 2: pH Effects on Peak Shape (Tailing Factor)
The protonation state of the nitrogen is the primary driver of peak tailing.
Table 2: pH Impact on Peak Symmetry
Mobile Phase Condition
Retention Time ()
Tailing Factor ()
Mechanism
0.1% Formic Acid (pH 2.7)
5.20 min
1.08 (Excellent)
Analyte is protonated (); Silanols are protonated ().[1] Repulsion prevents secondary interactions.
10mM Ammonium Acetate (pH 6.5)
8.15 min
1.45 (Poor)
Analyte is neutral (); Silanols are ionized ().[1] Strong hydrophobic retention, but risk of H-bonding causing tailing.[1]
Method Optimization Workflow
The following diagram illustrates the logical decision process for optimizing the separation of 8-Methoxyquinoline-3-carbaldehyde, specifically addressing common issues like peak tailing or co-elution.
Caption: Decision tree for optimizing HPLC separation of quinoline derivatives, prioritizing selectivity (column choice) and peak shape (mobile phase modifier).
Detailed Experimental Methodology
To replicate the "Scenario 1" comparison, follow this step-by-step workflow. This protocol ensures the mobile phase pH remains constant between column switches to isolate the stationary phase effect.
Preparation of Stock Standard:
Weigh 10 mg of 8-Methoxyquinoline-3-carbaldehyde (Reference Standard).[1]
Dissolve in 10 mL of Methanol (HPLC Grade) to create a 1.0 mg/mL stock.
Sonicate for 5 minutes to ensure complete dissolution.
Mobile Phase Preparation (Isocratic Screening):
Aqueous: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter.
Organic: 100% Acetonitrile (degassed).
Premix: Mix Aqueous/Organic in a 70:30 ratio for isocratic testing (or use pump mixing).
Column Equilibration:
Flush the C18 column with 100% ACN for 10 minutes.
Equilibrate with 70:30 Mobile Phase for 20 minutes until baseline pressure stabilizes (
bar).
Injection & Data Acquisition:
Dilute Stock 1:100 with Mobile Phase (Final conc: 10 µg/mL).
A Comparative Guide to the Crystal Structure Analysis of 8-Methoxyquinoline-3-carbaldehyde Derivatives
For researchers, medicinal chemists, and material scientists, the quinoline scaffold represents a "privileged structure" due to its prevalence in biologically active compounds and functional materials.[1][2] The introduc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and material scientists, the quinoline scaffold represents a "privileged structure" due to its prevalence in biologically active compounds and functional materials.[1][2] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its electronic, steric, and photophysical properties.[3] This guide provides an in-depth comparative analysis of the crystal structure of 8-methoxyquinoline-3-carbaldehyde derivatives, offering insights into the experimental nuances of their synthesis, crystal growth, and ultimate structural elucidation by single-crystal X-ray diffraction.
The Significance of Quinoline Derivatives in Research
Quinoline and its derivatives are a cornerstone in medicinal chemistry and material science, exhibiting a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[4] The specific substitution pattern on the quinoline core is crucial in determining its biological target and efficacy. The 8-methoxy group, for instance, is a common feature in many bioactive molecules, while the 3-carbaldehyde function serves as a versatile synthetic handle for further molecular elaboration.[5] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design and the development of novel materials with tailored properties.[6]
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a successful crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways to Quinolines
A common and versatile method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] Variations of this method, along with others like the Skraup and Doebner-von Miller reactions, provide access to a diverse range of substituted quinolines.[4] For instance, the synthesis of 2-chloro-8-methoxyquinoline-3-carbaldehyde can be achieved through a Vilsmeier-Haack reaction, which formylates an activated aromatic ring.[7]
A Comparative Look at Crystal Growth Techniques
Obtaining single crystals suitable for X-ray diffraction is often considered an art, but a systematic approach to various techniques can significantly increase the chances of success.[8] The primary goal is to induce slow precipitation of the compound from a supersaturated solution.[9]
Technique
Principle
Advantages
Considerations
Slow Evaporation
The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.[8][10]
Simple to set up and widely applicable for many organic compounds.[9]
The rate of evaporation needs to be carefully controlled to prevent the formation of polycrystalline material.[8]
Slow Cooling
A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7][9]
Effective for compounds that exhibit a significant change in solubility with temperature.
Requires good temperature control to ensure a slow and steady cooling rate.[11]
Vapor Diffusion
A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10]
A highly successful method that allows for fine control over the rate of precipitation.[11]
The choice of solvent/anti-solvent pair is critical for successful crystal growth.[8]
Liquid-Liquid Diffusion
A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.[8]
Useful for compounds that are highly soluble in a particular solvent.
Requires careful layering of the solvents to create a distinct interface.
Experimental Protocol: From Powder to Structure
The following workflow outlines the key steps involved in the crystal structure determination of a novel 8-methoxyquinoline-3-carbaldehyde derivative.
Caption: Experimental workflow for crystal structure determination.
Detailed Methodology:
Synthesis and Purification: The desired 8-methoxyquinoline-3-carbaldehyde derivative is synthesized using an appropriate synthetic route.[12] The crude product is then purified to homogeneity using techniques such as column chromatography or recrystallization. Purity is confirmed by methods like NMR and mass spectrometry.
Crystal Growth: A suitable solvent or solvent system is identified by screening for good solubility. A nearly saturated solution of the purified compound is prepared. The chosen crystallization technique (e.g., slow evaporation from a solution in a mixture of petroleum ether and ethyl acetate) is then employed.[7][8] The vessel is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals.[7]
X-ray Data Collection: A single crystal of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer.[3] X-ray diffraction data are collected at a specific temperature (e.g., 290 K or 293 K) using a radiation source such as Mo Kα.[7][8]
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods, often with software like SHELXS. The initial structural model is then refined by full-matrix least-squares on F², using programs such as SHELXL, to improve the agreement between the calculated and observed structure factors.
Comparative Crystal Structure Analysis
The following table presents a comparison of the crystallographic data for several 8-methoxyquinoline and quinoline-3-carbaldehyde derivatives. This comparison highlights how different substituents on the quinoline core influence the crystal packing and unit cell parameters.
The data reveals that all three compared derivatives crystallize in the monoclinic system, a common crystal system for organic molecules. However, the specific space group and unit cell dimensions vary significantly, which is a direct consequence of the different substitution patterns and the resulting intermolecular interactions that govern the crystal packing.
For example, in the crystal structure of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by pairs of C—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent quinoline systems.[8] In contrast, the crystal packing of 8-methoxy-4-(4-methoxyphenyl)quinoline is characterized by zigzag chains linked by C—H···O hydrogen bonds and weak C—H···π interactions.[3]
Caption: Molecular structure of 8-Methoxyquinoline-3-carbaldehyde.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization of 8-methoxyquinoline-3-carbaldehyde derivatives involves a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution and ensuring the purity of the synthesized compound before crystallization attempts.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyl group of the aldehyde and the C-O stretches of the methoxy group.[3]
UV-Visible Spectroscopy: Can provide insights into the electronic transitions within the molecule and is particularly useful for compounds with potential photophysical applications.[3]
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and melting point of the crystalline material.
Conclusion
The crystal structure analysis of 8-methoxyquinoline-3-carbaldehyde derivatives is a multi-step process that requires careful synthesis, purification, and crystal growth, followed by precise X-ray diffraction analysis. This guide has provided a comparative overview of the key experimental considerations and has highlighted how subtle changes in the molecular structure can lead to significant differences in the resulting crystal packing. The insights gained from such studies are invaluable for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.
References
Montes, A. V., Pérez-Bolívar, C., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]
Naveen, S., Kumar, K. A., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]
Chandraprakash, K., Ramesh, P., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
Glushkov, S. V., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(9). [Link]
Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 5(4). [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(15), 4478. [Link]
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 910. [Link]
Intertek. (n.d.). X-Ray Diffraction Analysis. Retrieved from [Link]
ResearchGate. (2014). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of the Serbian Chemical Society, 79(1), 25-35. [Link]
Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15761-15774. [Link]
Steiger, C. M., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1151. [Link]
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1682. [Link]
Mphahlele, M. J., et al. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15761-15774. [Link]
MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Crystals, 13(4), 666. [Link]
A Comprehensive Guide to the Safe Disposal of 8-Methoxyquinoline-3-carbaldehyde
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to the meticulous management of the chemical reagents we employ. The proper di...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to the meticulous management of the chemical reagents we employ. The proper disposal of specialized compounds like 8-Methoxyquinoline-3-carbaldehyde is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 8-Methoxyquinoline-3-carbaldehyde, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe environment for both laboratory personnel and the broader community.
I. Hazard Assessment and Core Principles
8-Methoxyquinoline-3-carbaldehyde, while a valuable reagent, possesses a chemical structure that warrants a cautious approach to its handling and disposal. As a derivative of quinoline and an aldehyde, it is prudent to consider the potential hazards associated with both functional groups. Quinoline and its derivatives can exhibit toxic properties, and aldehydes are known for their potential to be irritants and sensitizers.[1][2][3][4] A specific Safety Data Sheet (SDS) for 8-Methoxyquinoline-3-carbaldehyde may not always be readily available, and in such cases, the compound must be treated as hazardous waste.[1]
The foundational principle for the disposal of this compound is to prevent its release into the environment. This is achieved through a systematic process of waste identification, segregation, and containment, followed by disposal through a licensed hazardous waste management facility.[5][6]
II. Quantitative Data Summary
While specific toxicological data for 8-Methoxyquinoline-3-carbaldehyde is not extensively documented in readily available literature, the hazard profile can be inferred from related compounds. The following table summarizes key information relevant to its safe handling and disposal.
Prior to initiating any disposal procedures, it is imperative that all laboratory personnel are outfitted with the appropriate personal protective equipment to mitigate the risk of exposure.
Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use.[13]
Body Protection : A standard laboratory coat is essential to protect skin and clothing. For handling larger quantities, a chemical-resistant apron is recommended.[13]
Respiratory Protection : All handling of 8-Methoxyquinoline-3-carbaldehyde waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
IV. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 8-Methoxyquinoline-3-carbaldehyde.
Step 1: Waste Identification and Segregation
Proper identification and segregation are the initial, critical steps in compliant waste management.
Pure Compound : Any unused or expired 8-Methoxyquinoline-3-carbaldehyde should be disposed of in its original container, if possible, or in a clearly labeled, designated hazardous waste container.
Contaminated Materials : All solid waste that has come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected separately as solid hazardous waste.[13]
Liquid Waste : Solutions containing 8-Methoxyquinoline-3-carbaldehyde, including reaction mixtures and cleaning solvents, must be collected as liquid hazardous waste.
Segregation is Key : Do not mix 8-Methoxyquinoline-3-carbaldehyde waste with other incompatible waste streams.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific segregation guidelines.
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount for safe storage and transport.
Container Selection : Use only approved hazardous waste containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("8-Methoxyquinoline-3-carbaldehyde"), and the associated hazards (e.g., "Toxic," "Irritant").[14]
Container Management : Keep waste containers securely closed except when adding waste.[5] Store containers in a designated, well-ventilated secondary containment area to prevent the spread of contamination in case of a leak.
Step 3: On-Site Neutralization (When Applicable and Permissible)
For some aldehydes, chemical neutralization can be a viable option to render the waste non-hazardous.[15][16] However, this should only be performed by trained personnel and in strict accordance with your institution's approved protocols and local regulations.
Consult EHS : Before attempting any neutralization procedure, you must consult with your EHS department. They can provide guidance on approved methods and any necessary permits.
Specialized Reagents : Commercial products are available for the neutralization of certain aldehydes, such as formalin and glutaraldehyde.[15][16] The suitability of these products for 8-Methoxyquinoline-3-carbaldehyde would need to be determined.
Verification : Any on-site treatment process must include a method to verify that the neutralization is complete and the resulting waste is non-hazardous before disposal.[17]
Step 4: Storage and Disposal
Storage : Store hazardous waste in a designated satellite accumulation area or a central hazardous waste storage facility, in compliance with institutional and regulatory time and quantity limits.[5]
Professional Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[18] Never dispose of 8-Methoxyquinoline-3-carbaldehyde or its containers in the regular trash or down the drain.[19][20]
V. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spills :
Small Spills : For minor spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. The contaminated absorbent material must then be disposed of as hazardous waste.[1]
Large Spills : In the case of a significant spill, evacuate the area immediately, restrict access, and contact your institution's emergency response team.[1]
Exposure :
Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[18]
Eye Contact : Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion : Do not induce vomiting. Seek immediate medical attention.[18]
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 8-Methoxyquinoline-3-carbaldehyde.
Caption: Disposal workflow for 8-Methoxyquinoline-3-carbaldehyde.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 8-Methoxyquinoline-3-carbaldehyde, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard.
Personal protective equipment for handling 8-Methoxyquinoline-3-carbaldehyde
Executive Summary Objective: This guide defines the operational safety, PPE requirements, and logistical workflows for handling 8-Methoxyquinoline-3-carbaldehyde . Scope: Applicable to all research personnel involved in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide defines the operational safety, PPE requirements, and logistical workflows for handling 8-Methoxyquinoline-3-carbaldehyde .
Scope: Applicable to all research personnel involved in the synthesis, purification, or disposal of this intermediate.[1]
Rationale: As a quinoline derivative carrying a reactive aldehyde moiety, this compound presents a dual risk profile: biological activity associated with the quinoline scaffold (potential DNA intercalation/sensitization) and chemical reactivity (oxidation/electrophilicity) of the aldehyde.[1] Strict adherence to this protocol ensures both operator safety and compound integrity.
Hazard Identification & Risk Assessment
Before handling, the operator must acknowledge the specific chemical risks.[1] While specific toxicological data for this isomer may be limited, it must be treated according to the rigorous standards of the Quinoline Carbaldehyde class.[1]
Quinolines are known sensitizers; repeated exposure may trigger allergic dermatitis.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient.[1] The following PPE configuration is mandatory for all interactions with the substance.
Protection Zone
Equipment
Specification
Operational Logic
Hand Protection
Double Nitrile Gloves
Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff)
Permeation Defense: Quinolines can penetrate thin nitrile.[1] The "double-glove" technique provides a sacrificial outer layer and visual breach detection.[1] Do not use Latex.
Eye/Face
Chemical Goggles
ANSI Z87.1 (Impact + Splash)
Vapor Seal: Safety glasses are inadequate due to the potential for airborne dust or aldehyde vapors to bypass side shields.[1]
Respiratory
Fume Hood
Face velocity: 80–100 fpm
Primary Control: All weighing and transfer must occur here.[1] If hood access is impossible (emergency only), use a P100/OV respirator.[1]
Body
Lab Coat + Apron
Cotton/Poly blend (Coat)Tyvek/PVC (Apron)
Particulate Shield: Synthetic aprons prevent dust accumulation on fabric lab coats, reducing migration of contaminants outside the lab.[1]
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Prep
Verify Atmosphere: Aldehydes oxidize to carboxylic acids (e.g., 8-methoxyquinoline-3-carboxylic acid) upon air exposure.[1] Ensure the receiving vessel is purged with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) or Argon ().
Static Control: Organic solids in this class are prone to static charge.[1] Use an anti-static gun or ionizer bar inside the weigh station to prevent "flying powder" which increases inhalation risk.[1]
Phase 2: Active Handling (Weighing & Transfer)
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over cuffs).[1] Adjust goggles for a tight seal.[1]
Use a disposable spatula or a dedicated stainless steel scoop.[1]
Technique: Do not dump.[1][3] Tap the spatula gently to dispense.[1]
Solubilization: If the protocol allows, dissolve the solid immediately in the reaction solvent (e.g., DCM, DMSO, or Methanol) within the hood.[1] Handling the compound in solution significantly reduces inhalation risk compared to the solid state.[1]
Phase 3: Post-Operational Cleanup
Decontamination: Wipe down the balance and surrounding hood surface with a paper towel soaked in Ethanol or Acetone .[1]
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste. Wash hands with soap and water immediately, even if inner gloves appear clean.[1]
Disposal & Waste Management
Improper disposal of heterocyclic aldehydes can lead to environmental toxicity.[1]
Solid Waste: Contaminated paper towels, gloves, and weigh boats must be segregated into Solid Hazardous Waste .[1]
Liquid Waste:
Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong acids.[1] The basic nitrogen in the quinoline ring can react exothermically with strong acids; the aldehyde is oxidizable.[1]
Labeling: Clearly tag as "Contains 8-Methoxyquinoline-3-carbaldehyde - Toxic/Irritant."[1]
Emergency Response Protocols
Eye Contact: Immediately flush with eyewash station for 15 minutes .[1] Hold eyelids open. The aldehyde moiety makes this time-critical to prevent corneal clouding.[1]
Skin Contact: Remove contaminated clothing.[1][3] Wash skin with mild soap and water (avoid organic solvents like ethanol on skin, as they may enhance absorption).[1]
The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure containment.
Caption: Operational lifecycle of 8-Methoxyquinoline-3-carbaldehyde, emphasizing the containment zone (Red Dashed) for dust mitigation.
References
National Institutes of Health (NIH) - PubChem. 8-Methoxyquinoline-2-carbaldehyde (Isomer Analog Safety Data).[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6.C, Handling Hazardous Chemicals.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes.[1] 29 CFR 1910.1048 (Reference for general aldehyde handling).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification.[1] Retrieved from [Link]